Castor oil
Description
Origin and Botanical Context: Ricinus communis L. as a Prominent Oilseed Crop
Ricinus communis L., commonly known as the castor oil plant, is a species of flowering plant belonging to the spurge family, Euphorbiaceae. researchgate.net While its exact origin is subject to discussion, research suggests it is most likely native to North-Eastern Africa, specifically Somalia and Ethiopia, although it has been widely disseminated and naturalized across tropical, subtropical, and warm-temperate regions globally. ahpa.orgmdpi.com As an oilseed crop, Ricinus communis is notable for its high oil content, which typically ranges from 35% to 65% of the seed weight. mdpi.comocl-journal.org This high yield, coupled with the plant's ability to grow in diverse soil and climate conditions, including marginal lands, makes it a hardy and economically viable crop for oil production. researchgate.netmdpi.comredalyc.org Historically, castor has been one of the oldest cultivated crops. researchgate.net
Unique Chemical Composition: Dominance of Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic Acid)
The defining characteristic of this compound is its exceptional fatty acid profile, dominated by ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). scielo.brscielo.br This monounsaturated fatty acid constitutes approximately 75% to 90% of the total oil composition, a concentration significantly higher than in any other common vegetable oil. scielo.brscielo.brambujasolvex.com Ricinoleic acid is an 18-carbon fatty acid with a double bond at the ninth carbon and a hydroxyl group at the twelfth carbon. researchgate.netsigmaaldrich.comtraquisa.com This hydroxyl group is particularly significant as it introduces a unique functional handle for various chemical modifications and reactions, distinguishing this compound from other triglycerides. botanicalformulations.comnih.govuwec.edu The presence of this polar hydroxyl group contributes to this compound's relatively high viscosity and solubility in alcohols. botanicalformulations.comuwec.edutaylorandfrancis.com While ricinoleic acid is the major component, this compound also contains other fatty acids in smaller percentages, including oleic, linoleic, palmitic, and stearic acids. scielo.brambujasolvex.combotanicalformulations.com
The typical fatty acid composition of this compound is illustrated in the table below, highlighting the dominance of ricinoleic acid:
| Fatty Acid | Structure | Approximate Percentage (%) |
| Ricinoleic Acid | C18:1-OH | 85-92 |
| Oleic Acid | C18:1 | 2.5-6.0 |
| Linoleic Acid | C18:2 | 2.5-7.0 |
| Palmitic Acid | C16:0 | Up to 2 |
| Stearic Acid | C18:0 | Up to 2.5 |
| Alpha-Linolenic Acid | C18:3 | < 1 |
| Dihydroxystearic Acid | C18:0-diOH | Minor |
| Eicosanoic Acid | C20:0 | Minor |
Note: Percentages can vary slightly depending on the source and analysis method. scielo.brambujasolvex.combotanicalformulations.comndpublisher.inscirp.org
The predominant triglyceride in this compound is triricinolein (B104778), which is a triglyceride where all three fatty acid chains are ricinoleic acid. scielo.br
Significance as a Bio-Renewable Resource and Platform Chemical in Scientific Inquiry
This compound is recognized as a vital bio-renewable resource and an important platform chemical in scientific and industrial research. nih.govicevirtuallibrary.compjsir.org Its renewable nature, being derived from a plant, offers a sustainable alternative to petrochemical-based raw materials. icevirtuallibrary.comrsc.orgambujasolvex.comredalyc.org The unique chemical structure of ricinoleic acid, particularly the presence of the hydroxyl group and the double bond, allows for a wide array of chemical transformations, including hydrolysis, esterification, hydrogenation, epoxidation, and amidation. icevirtuallibrary.com These reactions enable the synthesis of numerous derivatives with diverse properties, making this compound a versatile building block for various applications. alliedmarketresearch.comresearchgate.netnih.gov
Academic research extensively explores the utilization of this compound and its derivatives in the development of bio-based chemicals and materials. This includes research into its use in polyurethanes, polyesters, polyamides, lubricants, plasticizers, and biofuels. icevirtuallibrary.comrsc.orgambujasolvex.comresearchgate.netnih.govijert.orgwits.ac.zaskyquestt.com The focus on this compound as a platform chemical is driven by the increasing global demand for sustainable products and the need to reduce reliance on fossil fuels. mdpi.comicevirtuallibrary.comrsc.orgambujasolvex.comredalyc.orgijert.orgskyquestt.com Studies investigate optimized extraction methods and the influence of growing conditions on oil quality and composition to enhance its suitability for specific industrial uses. redalyc.orgscielo.br Furthermore, research explores the potential for genetic improvement of Ricinus communis to increase oil yield and modify fatty acid profiles for tailored applications. mdpi.com The inherent properties of this compound, such as its thermal stability and high viscosity index, further contribute to its value in research aimed at developing high-performance bio-based products. botanicalformulations.comuwec.edualliancechemical.com
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
| Source | PubChem | |
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Isomeric SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.4 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | CASTOR OIL | |
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| Record name | CASTOR OIL | |
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Boiling Point |
595 °F at 760 mmHg (NTP, 1992), 313 °C | |
| Record name | CASTOR OIL | |
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Flash Point |
445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |
| Record name | CASTOR OIL | |
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| Record name | CASTOR OIL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |
| Record name | CASTOR OIL | |
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| Record name | CASTOR OIL | |
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Density |
0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |
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Impurities |
Heavy metals (as Pb): not more than 10 mg/kg | |
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Color/Form |
Pale-yellowish or almost colorless, transparent, viscous liquid | |
CAS No. |
8001-79-4 | |
| Record name | CASTOR OIL | |
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Melting Point |
10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |
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Biosynthesis and Molecular Genetics of Castor Oil Accumulation
Enzymatic Pathways in Ricinoleic Acid Biosynthesis
The production of ricinoleic acid and its subsequent incorporation into triacylglycerols (TAGs) in castor bean seeds involves interconnected metabolic pathways occurring in different cellular compartments.
The biosynthesis of fatty acids in plants, including the precursors for castor oil, begins in the plastids through the action of acetyl-CoA carboxylase and the fatty acid synthase complex. Monounsaturated fatty acids, typically up to 18 carbons in length, are synthesized in the plastids while attached to acyl carrier protein. aocs.orgmdpi.comoup.comcas.cz Following their synthesis in the plastids, these fatty acids are exported to the cytosol, primarily as acyl-CoA esters. mdpi.comoup.comptbioch.edu.pl The assembly of TAGs, the primary storage form of fatty acids in seeds, predominantly occurs in the endoplasmic reticulum (ER). aocs.orgmdpi.comptbioch.edu.pl This process involves the sequential acylation of a glycerol (B35011) backbone, derived from sn-glycerol-3-phosphate (G3P). aocs.orgptbioch.edu.pl The initial step is the acylation of sn-glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA). aocs.orgmdpi.commdpi.com This reaction is considered a key regulatory point in glycerolipid synthesis. aocs.org
A pivotal step in ricinoleic acid biosynthesis is the hydroxylation of oleic acid. This reaction is catalyzed by the enzyme oleate (B1233923) Δ12-hydroxylase (FAH12, EC 1.14.18.4), which is located in the membrane of the ER. scirp.orgresearchgate.netuniprot.org FAH12 specifically catalyzes the introduction of a hydroxyl group at the Δ12 position of oleic acid (C18:1) to form ricinoleic acid (12-hydroxyoctadec-cis-9-enoic acid). scirp.orgresearchgate.netuniprot.org The preferred substrate for FAH12 appears to be oleic acid esterified to the sn-2 position of phosphatidylcholine (PC). uniprot.orgusda.govfrontiersin.orgmdpi.com This enzyme is related to the fatty acyl desaturase family, sharing similar reaction mechanisms. researchgate.netgoogle.com The gene encoding castor bean FAH12 has been isolated and characterized. scirp.org Heterologous expression of castor bean FAH12 in other plants, such as Arabidopsis, has resulted in the production of ricinoleic acid, although often at lower levels than in castor bean, suggesting the involvement of other factors for high accumulation. scirp.orgresearchgate.netusda.govmdpi.comoup.comhep.com.cn
Phosphatidylcholine (PC) plays a central role in the metabolism of hydroxylated fatty acids like ricinoleic acid in castor bean. frontiersin.orgoup.com Ricinoleic acid is synthesized on PC by the action of FAH12. usda.govfrontiersin.orgmdpi.comoup.com PC serves as a major hub for acyl editing, a process that allows for the modification of fatty acids esterified to PC before they are channeled into other lipid pools, including TAG. aocs.orgoup.comfrontiersin.orgoup.com While ricinoleic acid is synthesized on PC, it accumulates to a much higher percentage in TAG than in PC in castor bean seeds. frontiersin.orgfrontiersin.org This suggests efficient mechanisms for the transfer of ricinoleic acid from PC into TAG. frontiersin.orgmdpi.comfrontiersin.org Enzymes like phosphatidylcholine:diacylglycerol acyltransferase (PDAT) can facilitate the transfer of fatty acids, including hydroxylated ones, from PC to diacylglycerol (DAG) for TAG synthesis. aocs.orgmdpi.comusda.govmdpi.comoup.comresearchgate.netscispace.com
The incorporation of fatty acids into the sn-2 position of lysophosphatidic acid (LPA) to form phosphatidic acid (PA) is catalyzed by lysophosphatidic acid acyltransferase (LPAAT). cas.czmdpi.commdpi.com In castor bean, the acylation of LPA with ricinoleic acid at the sn-2 position is influenced by the presence of polyamines. nih.govnih.govdntb.gov.ua Studies have shown that polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for the efficient utilization of ricinoleoyl-CoA as a substrate by castor LPAAT. nih.govnih.gov Polyamines appear to modulate the enzyme's affinity for ricinoleoyl-CoA. nih.gov At concentrations found in developing castor seeds, spermine and spermidine enable ricinoleoyl-CoA to serve as an effective substrate for the LPAAT reaction. nih.gov This suggests that polyamines play a crucial role in directing ricinoleic acid into the Kennedy pathway for TAG synthesis. nih.gov
Genetic Regulation of Fatty Acid Synthesis and Oil Accumulation
The high accumulation of ricinoleic acid in castor bean oil is not solely dependent on the presence of the FAH12 enzyme but is also influenced by the genetic regulation of various genes involved in fatty acid synthesis and TAG assembly.
Comprehensive genomic and transcriptomic analyses of castor bean have led to the identification and characterization of numerous genes involved in glycolysis, de novo fatty acid biosynthesis, and TAG assembly. researchgate.netnih.govnih.govresearchgate.net Studies have identified homologous genes related to these pathways and investigated their expression patterns during seed development. nih.govnih.govresearchgate.netcas.cz For instance, genes involved in glycolysis, which provides acetyl-CoA for fatty acid synthesis, tend to show higher expression levels during the early stages of seed development. nih.govnih.govresearchgate.net Genes involved in de novo fatty acid biosynthesis and TAG assembly, including those encoding enzymes like acetyl-CoA carboxylase (ACCase), acyl carrier protein (ACP), ketoacyl-ACP synthase (KAS), and various acyltransferases (GPAT, LPAAT, DGAT, PDAT), exhibit high expression levels during the middle to late stages of seed development, coinciding with oil accumulation. cas.czmdpi.comnih.govnih.govresearchgate.netcas.czresearchgate.net The identification and characterization of these genes provide insights into the complex genetic mechanisms underlying the high accumulation of ricinoleic acid and oil in castor bean seeds. nih.govnih.govresearchgate.netcas.cz Transcription factors, such as WRINKLED1 (WRI1), have also been identified as playing a significant role in regulating oil biosynthesis in castor bean seeds. mdpi.comnih.govnih.govresearchgate.netpeerj.com
Here is a table summarizing some key enzymes and related proteins involved in this compound Biosynthesis:
| Enzyme/Protein Name | Abbreviation | EC Number | Role in Biosynthesis |
| Oleate Δ12-Hydroxylase | FAH12 | EC 1.14.18.4 | Catalyzes hydroxylation of oleic acid to ricinoleic acid on PC. scirp.orgresearchgate.netuniprot.orgusda.gov |
| Glycerol-3-phosphate acyltransferase | GPAT | EC 2.3.1.15 | Catalyzes the first acylation step in TAG synthesis. aocs.orgmdpi.commdpi.comusda.gov |
| Lysophosphatidic acid acyltransferase | LPAAT | EC 2.3.1.51 | Catalyzes the acylation of LPA to form PA. cas.czmdpi.commdpi.com |
| Diacylglycerol acyltransferase | DGAT | EC 2.3.1.20 | Catalyzes the final step of TAG synthesis using acyl-CoA and DAG. aocs.orgscirp.orgusda.govocl-journal.org |
| Phospholipid:diacylglycerol acyltransferase | PDAT | EC 2.3.1.158 | Catalyzes TAG synthesis using PC as an acyl donor and DAG. aocs.orgmdpi.comusda.govmdpi.comoup.comresearchgate.net |
| Acetyl-CoA carboxylase | ACCase | EC 6.4.1.2 | Catalyzes the initial step of fatty acid synthesis in plastids. mdpi.comcas.cz |
| Acyl Carrier Protein | ACP | Carries fatty acyl chains during synthesis in plastids. cas.cz | |
| WRINKLED1 | WRI1 | Transcription factor regulating oil biosynthesis genes. mdpi.comnih.govnih.govresearchgate.netpeerj.com | |
| Phosphatidylcholine:diacylglycerol cholinephosphotransferase | PDCT | EC 2.7.1.189 | Mediates interconversion between PC and DAG, influencing fatty acid channeling. oup.com |
Transcriptomic Analysis of Gene Expression During Seed Development
Transcriptomic analyses of developing castor bean seeds have provided significant insights into the genes and pathways involved in oil accumulation. Studies have investigated gene expression patterns across different stages of seed development, from set to ripening. For instance, analysis of five distinct seed development stages (10, 20, 35, 45, and 55 days after pollination - DAP) in the castor variety ZB306 revealed differential expression of genes related to lipid biosynthesis. mdpi.com The accumulation of castor bean oil and ricinoleic acid generally increases gradually during seed development, reaching maximum levels in the later stages (around 45 DAP). cas.cz
RNA sequencing has identified thousands of differentially expressed genes during seed development. cas.czresearchgate.net Among these, numerous genes are related to lipid biosynthesis. cas.cz For example, a study identified 151 critical genes involved in glycolysis, fatty acid biosynthesis, and TAG assembly pathways. nih.gov Genes involved in glycolysis, which provides acetyl-CoA for fatty acid synthesis, tend to exhibit higher expression levels during the early stages of seed development. mdpi.comnih.gov Conversely, genes involved in de novo fatty acid biosynthesis and TAG assembly show higher expression levels during the middle and late stages, coinciding with the period of rapid oil accumulation. nih.gov
Regulatory Roles of Transcription Factors (e.g., RcMYB73, RcERF72, RcWRI1, RcABI3, RcbZIP67)
Transcription factors play crucial regulatory roles in controlling gene expression during seed development and oil accumulation in castor beans. Several transcription factors involved in carbohydrate and oil metabolism have been identified and studied. nih.govdntb.gov.ua
Specific transcription factors exhibit distinct expression patterns throughout seed development. For example, RcMYB73 and RcERF72 show high expression levels during the early stages. nih.govdntb.gov.uanih.govresearchgate.net In contrast, RcWRI1, RcABI3, and RcbZIP67 tend to have relatively higher expression levels during the middle and late stages of seed development, suggesting their importance in regulating oil accumulation during these periods. nih.govdntb.gov.uanih.govresearchgate.net RcWRI1, a member of the AP2 gene family, is considered a master regulator of oil biosynthesis in oilseeds, and studies have confirmed its ability to activate the lipid biosynthesis pathway. researchgate.net
Investigation of Acyl-CoA-Dependent and Acyl-CoA-Independent Pathways for TAG Accumulation
TAG assembly in plants occurs through both acyl-CoA-dependent and acyl-CoA-independent pathways. nih.govasm.org In castor bean, both pathways contribute to the accumulation of ricinoleic acid-rich TAGs. nih.govresearchgate.net
The acyl-CoA-dependent pathway, often referred to as the Kennedy pathway, involves the sequential addition of acyl-CoA molecules to a glycerol-3-phosphate backbone, catalyzed by enzymes like glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), phosphatidic acid phosphatase (PAP), and diacylglycerol acyltransferase (DGAT). asm.org
The acyl-CoA-independent pathway involves phospholipid:diacylglycerol acyltransferase (PDAT), which catalyzes the transfer of a fatty acid from a phospholipid (primarily phosphatidylcholine, PC) to diacylglycerol (DAG). asm.orgpnas.org This pathway is particularly important in oil seeds accumulating unusual fatty acids like ricinoleic acid, as it provides a mechanism for efficiently channeling these modified fatty acids into TAGs. researchgate.netpnas.org In castor bean, ricinoleic acid is synthesized on PC by the action of fatty acid hydroxylase 12 (FAH12). nih.govresearchgate.netscirp.org The ricinoleoyl group can then be incorporated into TAGs via either the acyl-CoA pool after being released from PC by phospholipase A2 (PLA2) and activated by long-chain acyl-CoA synthetase (LACS), or directly transferred from PC to DAG by PDAT in the acyl-CoA-independent pathway. nih.govresearchgate.netresearchgate.net While both pathways are active, the relative importance of each and the contribution of de novo synthesized DAG versus PC-derived DAG to TAG synthesis in castor are still areas of investigation. researchgate.net
Genetic Engineering Strategies for Modifying Ricinoleic Acid Content and Yield
Genetic engineering approaches have been explored to modify the ricinoleic acid content and yield in castor bean and other oilseed crops. One strategy involves manipulating the genes encoding enzymes in the fatty acid biosynthesis pathway, particularly those involved in ricinoleic acid synthesis and TAG assembly.
For example, expressing the castor bean oleate hydroxylase (FAH12) in other plants like Arabidopsis has resulted in the production of hydroxy fatty acids, although often at lower levels than in castor. mdpi.comnih.govresearchgate.net Co-expressing other castor genes involved in the oil biosynthetic pathway, such as Ricinus communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2), alongside FAH12 has shown promise in increasing hydroxy fatty acid content and modifying the TAG composition to be more similar to this compound. nih.gov RcDGAT2 appears to prefer acyl-CoA and DAG substrates containing hydroxy fatty acids. nih.gov
Another approach involves targeting genes that compete for the oleic acid substrate or are involved in further modifying ricinoleic acid. For instance, in Lesquerella, which produces lesquerolic acid (an elongated form of ricinoleic acid), RNA interference targeting elongase and desaturase genes has been used to increase ricinoleic acid content. mdpi.comresearchgate.net
Genetic improvement efforts in castor also include traditional breeding programs aimed at increasing oil yield and modifying fatty acid profiles, such as decreasing ricinoleic acid content to increase oleic acid for specific industrial uses like biodiesel. researchgate.netmdpi.com Natural mutants with altered fatty acid profiles, such as the OLE-1 mutant with high oleic acid and low ricinoleic acid content due to mutations in the FAH12 gene, are valuable resources for genetic studies and breeding programs. researchgate.netnih.gov
Cellular Localization of Fatty Acid Synthesis in Ricinus communis Endosperm
In Ricinus communis endosperm, fatty acid synthesis de novo primarily occurs in the plastids. nih.gov Enzyme assays using isolated organelles from germinating castor bean endosperm have demonstrated that fatty acid synthesis from malonyl-CoA is localized exclusively in these organelles. nih.gov The primary products of this synthesis are typically palmitic acid and oleic acid. nih.gov
The synthesized fatty acids are then exported from the plastids to the endoplasmic reticulum (ER), where further modifications, such as hydroxylation by FAH12 to produce ricinoleic acid, and the assembly of TAGs take place. mdpi.comscirp.orgnih.gov Studies using radioactive labeling have shown that the endoplasmic reticulum is active in synthesizing phospholipids (B1166683) and diglycerides. nih.govscilit.com Lipid bodies and the endoplasmic reticulum are identified as organelles active in lipid synthesis in germinating endosperm. nih.govscilit.com The mobilization of stored oil during germination involves the degradation of fatty acids in peroxisomes via beta-oxidation and the glyoxylate (B1226380) cycle, with metabolic interactions occurring between plastids, mitochondria, and peroxisomes. frontiersin.org
Chemical Modification and Derivatization of Castor Oil for Advanced Materials
Functionalization through Hydroxylation and Unsaturation Sites
The hydroxyl group on ricinoleic acid is a key site for chemical reactions, distinguishing castor oil from most other vegetable oils wikipedia.orgatamanchemicals.comatamanchemicals.com. This group allows for reactions such as esterification, etherification, and transesterification, which can introduce new functionalities or link this compound to other molecules scielo.br. The double bond in ricinoleic acid is another reactive site that can undergo epoxidation, hydrogenation, halogenation, ozonolysis, dimerization, and metathesis capes.gov.brmdpi.com. These reactions can alter the saturation level, introduce epoxy rings, or cleave the fatty acid chain, leading to a range of derivatives with modified properties mdpi.com. The chemical reactivity offered by these functional groups is fundamental to the synthesis of this compound-based polymers and other advanced materials wikipedia.orgatamanchemicals.comresearchgate.net.
Synthesis of Bio-Based Polymers
This compound serves as a promising bio-based polyol due to its hydroxyl functionality, making it a suitable building block for various polymers, including polyesters, polyurethanes, polyamides, and epoxy resins researchgate.netturkchem.netnih.gov. Utilizing this compound in polymer synthesis contributes to the development of sustainable and potentially biodegradable materials turkchem.netpolytechnique-insights.com.
Polyesterification is a common method for synthesizing polyesters from this compound or its derivatives. This step-growth polymerization involves the reaction between hydroxyl groups (from this compound or modified this compound) and carboxylic acid groups (from diacids or polyacids) turkchem.net. For example, this compound-based bioplastics have been synthesized via polyesterification using monomers like 11-bromoundecanoic acid and 6-bromohexanoic acid acs.orgepa.govresearchgate.net. The efficiency of this polycondensation technique relies on the effective reaction between terminal groups acs.orgepa.gov. Random copolymerization of such monomers with this compound derivatives can yield polyesters with varied compositions and controllable properties, including crystallization, melting behavior, and degradation profiles acs.orgepa.gov. Research has shown that the composition of these bio-based polyesters can influence their thermal properties and degradation rates epa.gov.
This compound can be directly polymerized or copolymerized with other monomers through reactions involving its double bonds or hydroxyl groups. Free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can be used to synthesize homopolymers of this compound or copolymers with vinyl monomers like acrylates niscpr.res.inscispace.comresearchgate.net. The double bonds in the fatty acid chains can undergo addition polymerization. Copolymerization with monomers such as octyl acrylate (B77674), decyl acrylate, dodecyl acrylate, or n-butyl acrylate has been explored to develop bio-based additives, such as those for lubricating oils niscpr.res.inscispace.comresearchgate.net. Studies have indicated that these copolymers can exhibit improved properties, such as higher viscosity index and better thermal stability, compared to this compound homopolymers niscpr.res.inscispace.com. The molecular weight and crosslink density of the resulting polymers can be influenced by the copolymerization process and the ratio of monomers niscpr.res.inscispace.com.
This compound's trifunctional nature (due to the three fatty acid chains esterified to glycerol (B35011), with each ricinoleic acid having a hydroxyl group) makes it a suitable polyol for the synthesis of various polymer types atamanchemicals.comresearchgate.net.
Polyurethanes: this compound is widely used in the synthesis of polyurethanes (PUs) through the reaction of its hydroxyl groups with isocyanates nih.govresearchgate.netresearchgate.netnih.gov. By varying the type of isocyanate and other co-reactants (like chain extenders), polyurethanes with a range of properties, from flexible elastomers to rigid materials, can be produced researchgate.netresearchgate.net. Bio-based polyurethanes from this compound have been synthesized using diisocyanates such as 1,6-hexamethylene diisocyanate (HMDI) or oligomeric methylene (B1212753) diphenyl diisocyanate (MDI) researchgate.netmdpi.com. The mechanical and thermal properties of these polyurethanes can be tuned by adjusting the ratio of reactants and incorporating fillers researchgate.netresearchgate.netmdpi.com. For instance, increasing the hard segment content in segmented polyurethanes derived from this compound can lead to increased stiffness and crystallinity researchgate.net.
Polyesters: Beyond the polyesterification discussed earlier, this compound can be incorporated into polyester (B1180765) structures through reactions involving its hydroxyl groups and the carboxylic acids of other monomers capes.gov.brturkchem.netnih.gov. Polyesters derived from this compound can exhibit properties such as flexibility, adhesion, and chemical resistance, making them suitable for coatings, adhesives, and plasticizers turkchem.netontosight.ai. The incorporation of this compound can enhance the flexibility of polyesters compared to their prepolymers researchgate.net. However, the secondary hydroxyl group of ricinoleic acid can introduce structural irregularities, potentially affecting properties like curing rates turkchem.net.
Polyamides: this compound derivatives can be used to synthesize polyamides. For example, polyamide 11 (Nylon 11) is a well-known bio-based polyamide derived from undecylenic acid, which can be obtained from the pyrolysis of ricinoleic acid polytechnique-insights.com. Other polyamides can be synthesized from dehydrated this compound through condensation reactions with diamines and dicarboxylic acids like adipic acid and ethylenediamine (B42938) ontosight.ai. These this compound-based polyamides can possess excellent mechanical properties, including flexibility, impact resistance, and tensile strength, along with good chemical resistance and thermal stability ontosight.aiacs.org. Polyamide 1010 (PA 1010), derived from sebacic acid (another this compound derivative), is recognized for its strength, elasticity, toughness, and abrasion resistance researchgate.net.
Epoxy-Polymers: this compound can be modified to produce epoxy resins or components for epoxy-polymer formulations specificpolymers.commdpi.comdntb.gov.uaexlibrisgroup.com. Epoxidized this compound (ECO) is a common precursor specificpolymers.comdntb.gov.uamdpi.comresearchgate.net. These bio-based epoxy resins can be crosslinked with hardeners like anhydrides or amines to form thermoset materials specificpolymers.commdpi.com. This compound-based epoxy resins can offer advantages such as increased flexibility and toughness compared to traditional petroleum-based epoxy resins exlibrisgroup.com. They are explored for applications in coatings, adhesives, and composite materials exlibrisgroup.comontosight.ai.
Advanced Derivatization Techniques
Beyond basic functionalization and polymerization, advanced techniques are employed to create specific this compound derivatives for high-performance applications.
Epoxidation is a crucial advanced derivatization technique for this compound, converting the double bonds in the fatty acid chains into epoxy rings mdpi.comdntb.gov.uamdpi.comresearchgate.net. This process typically involves the reaction of this compound with an oxidizing agent, such as peroxyacetic acid or hydrogen peroxide, often catalyzed by an organic acid like formic acid mdpi.comdntb.gov.uaresearchgate.net. The resulting epoxidized this compound (ECO) is a valuable bio-based precursor for the synthesis of epoxy resins specificpolymers.commdpi.comdntb.gov.uamdpi.comresearchgate.net. ECO can be used as a reactive diluent, plasticizer, or a primary resin in epoxy formulations researchgate.netscirp.orgrsc.org. Epoxy resins derived from ECO can be cured with various hardeners to form crosslinked networks specificpolymers.commdpi.com. The properties of the final epoxy-polymer, such as thermal stability, mechanical strength, and water absorption, can be influenced by the degree of epoxidation and the curing agent used mdpi.comexlibrisgroup.com. For example, incorporating ECO into petroleum-based epoxy resins can enhance flexibility, toughness, and adhesion exlibrisgroup.com.
Table 1: Examples of this compound-Based Polymers and Their Properties
| Polymer Type | This compound Derivative/Co-reactants | Key Properties | Potential Applications |
| Polyester | This compound, Adipic acid, Isophthalic acid, Neopentyl glycol, etc. ontosight.ai | Flexibility, Adhesion, Chemical resistance ontosight.ai | Coatings, Adhesives, Plasticizers ontosight.ai |
| 11-Bromoundecanoic acid, 6-Bromohexanoic acid acs.orgepa.gov | Tunable crystallization, melting, and degradation profiles acs.orgepa.gov | Bioplastics acs.orgepa.gov | |
| Polyurethane | This compound, Isocyanates (e.g., HMDI, MDI), Chain extenders researchgate.netresearchgate.net | Variable flexibility/rigidity, Mechanical strength, Thermal stability researchgate.netresearchgate.net | Foams, Coatings, Adhesives, Elastomers researchgate.netresearchgate.netnih.govmdpi.com |
| Polyamide | Dehydrated this compound, Adipic acid, Ethylenediamine ontosight.ai | Flexibility, Impact resistance, Tensile strength, Chemical resistance ontosight.aiacs.org | Coatings, Adhesives, Fibers, Biomedical devices ontosight.aiacs.orgresearchgate.net |
| Sebacic acid (from this compound) researchgate.net | High strength, Elasticity, Toughness, Abrasion resistance researchgate.net | Engineering polymers researchgate.net | |
| Epoxy-Polymer | Epoxidized this compound (ECO), Hardeners (e.g., anhydrides, amines) mdpi.comexlibrisgroup.com | Enhanced flexibility, Toughness, Adhesion, Chemical resistance exlibrisgroup.comontosight.aiscirp.org | Coatings, Adhesives, Composites exlibrisgroup.comontosight.ai |
| Copolymer (Acrylate) | This compound, Alkyl acrylates (e.g., n-butyl acrylate) niscpr.res.inscispace.comresearchgate.net | Improved viscosity index, Thermal stability (for lubricant additives) niscpr.res.inscispace.com | Lubricant additives niscpr.res.inscispace.comresearchgate.net |
Table 2: Fatty Acid Composition of this compound
| Fatty Acid | Structure | Approximate Percentage (%) wikipedia.orgscielo.br |
| Ricinoleic acid | C18:1-OH | 87-90 |
| Oleic acid | C18:1 | 3-6 |
| Linoleic acid | C18:2 | 2-5 |
| Palmitic acid | C16:0 | 1-2 |
| Stearic acid | C18:0 | 1-2 |
| Linolenic acid | C18:3 | < 1 |
Incorporation of Fillers, Fibers, and Nanomaterials into this compound-Derived Composites
The mechanical properties of this compound-based polymers, particularly polyurethanes, can be significantly improved by incorporating various fillers, fibers, and nanomaterials. This strategy is one of the most straightforward and effective methods for reinforcing polymer materials. mdpi.com Functional nanofillers can be categorized by their dimensions, including one-dimensional materials like fibers and nanotubes, two-dimensional materials such as layered silicate (B1173343) minerals (e.g., clay), and three-dimensional nanoparticles (e.g., metal oxides). mdpi.com
Studies have demonstrated the effectiveness of various materials in enhancing the properties of this compound-based composites. For instance, the addition of attapulgite (B1143926) (ATT) clay has shown significant reinforcement effects on this compound-based polyurethane. mdpi.com Surface modification of ATT, particularly silane (B1218182) modification, has been found to be more effective than acid treatment in improving the mechanical properties, likely due to enhanced interfacial interaction and uniform dispersion within the polymer matrix. mdpi.com Composites incorporating 8 wt% KH560-treated ATT exhibited notable improvements in tensile strength (255%), Young's modulus (200%), storage modulus (104%), and glass transition temperature (Tg) (5.1 °C) compared to neat polyurethane. mdpi.com
Clam shell powder (CSP) has also been utilized as a filler in eco-friendly this compound-based composites. mdpi.com Composites with high CSP content, even up to 75 wt%, demonstrated good tensile strength and elongation at break. mdpi.com The formation of chemical bonds between the castor-oil-based polyurethane prepolymer containing terminal -NCO groups and CSP containing active -OH groups was identified as a key factor for achieving desirable properties. mdpi.com At a shell powder content of 50 wt%, the tensile strength increased by 1.5 times and the elastic modulus by 2.9 times compared to pure this compound-based polyurethane. mdpi.com
The incorporation of cellulose-based fillers, such as microcrystalline cellulose (B213188) (MC) and cellulose nanocrystallites (CNC), into this compound-based polyurethanes has also been investigated for enhancing tensile strength. scientific.netresearchgate.net Modified microcrystalline cellulose (MMC), prepared by reacting MDI with MC to introduce isocyanate groups, showed a more significant reinforcing effect than unmodified MC. scientific.net Composites containing 43% (wt) of MMC achieved tensile strengths of 4.87 MPa, nearly a five-fold increase compared to neat this compound-based polyurethane. scientific.net Cellulose nanocrystallites have also been shown to improve the mechanical properties of this compound-based polyurethane nanocomposites, with improvements observed in tensile strength and modulus. researchgate.net
Natural fibers, such as birch wood fibers and miriti fibers, have been explored as reinforcing agents in this compound-based polyurethane composites. mdpi.commdpi.com The introduction of birch flour at 20 wt% loading in a this compound and MDI-based polyurethane matrix resulted in more than double the tensile strength and almost double the adhesion strength to steel compared to the starting polyurethane. mdpi.com This reinforcement is attributed to good wetting of the fibers by the polyurethane and the formation of chemical bonds between the polymer matrix and the cellulose and lignin (B12514952) components of the wood fibers. mdpi.com
Hybrid filler systems have also been developed to achieve synergistic property enhancements. For instance, combining liquid metal (LM) and aluminum hydroxide (B78521) (ATH) as hybrid fillers in this compound-based polyurethane composites led to improved thermal conductivity and mechanical properties. bohrium.com A composite with 50 vol% of the hybrid filler (with an optimal ATH/LM ratio of 8:2) exhibited significantly enhanced thermal conductivity and improved mechanical properties, including tensile strength up to 4.0 MPa and elongation at break up to 120%. bohrium.com
| Filler Type | Concentration (wt%) | Property Improvement (vs. Neat PU) | Notes | Source |
| KH560-treated Attapulgite (ATT) | 8 | Tensile Strength: +255% | Enhanced interfacial interaction, uniform dispersion | mdpi.com |
| Young's Modulus: +200% | mdpi.com | |||
| Storage Modulus (25°C): +104% | mdpi.com | |||
| Tg: +5.1 °C | mdpi.com | |||
| Clam Shell Powder (CSP) | 50 | Tensile Strength: +150% | Chemical bonding between filler and polymer prepolymer | mdpi.com |
| Elastic Modulus: +290% | mdpi.com | |||
| Modified Microcrystalline Cellulose (MMC) | 43 | Tensile Strength: ~+387% | Introduction of isocyanate groups on cellulose surface | scientific.net |
| Birch Flour | 20 | Tensile Strength: +887.5% | Chemical bonding with cellulose and lignin components of fibers | mdpi.com |
| Adhesion to Steel: +185.5% | mdpi.com | |||
| Liquid Metal (LM) + Aluminum Hydroxide (ATH) | 50 (vol%) | Tensile Strength: up to 4.0 MPa | Hybrid filler system, synergistic effect (Optimal ATH/LM ratio 8:2) | bohrium.com |
| Elongation at Break: up to 120% | bohrium.com |
Modification of Polyols for Enhanced Mechanical Properties
This compound's suitability as a polyol in polymer synthesis, particularly for polyurethanes, stems from the presence of hydroxyl groups, primarily from its ricinoleic acid content. mdpi.commdpi.comlipidmaps.org However, the inherent characteristics of this compound, such as its relatively low hydroxyl value and the lower reactivity of secondary hydroxyl groups, can result in polyurethanes with suboptimal mechanical properties and lower cross-linking density. mdpi.commdpi.com To address these limitations, chemical modifications of this compound-based polyols have been explored to enhance the mechanical performance of the resulting polymers. mdpi.comresearchgate.net
Modification strategies aim to increase the hydroxyl value, introduce new reactive groups, or alter the molecular architecture of the polyol. Techniques such as epoxidation, transesterification, ozonolysis, and radical addition have been employed to modify this compound. mdpi.com For example, transesterification and transamidation reactions have been used to synthesize polyols with altered properties for applications like biolubricants. researchgate.net
Another approach involves the synthesis of branched polyols from this compound. researchgate.net By modifying this compound with succinic anhydride (B1165640) followed by reaction with hydroxyl-containing moieties like pentaerythritol, trimethylolpropane (B17298), or glycerol, branched this compound-based polyols (COBPs) can be synthesized. researchgate.net Polyurethane-urea coatings derived from these branched polyols have shown improved thermo-mechanical and viscoelastic properties compared to those from unmodified this compound. researchgate.net The increased glass transition temperatures (32–64°C) of these coatings indicate enhanced thermal stability and mechanical performance, attributed to the branched network structure and the presence of urethane (B1682113) segments. researchgate.net
Blending this compound with other polyols or incorporating modified this compound-based polyols with higher functionalities has also proven effective in improving mechanical properties. mdpi.com For instance, blending this compound with modified this compound-based polyols synthesized via thiol-ene click reactions resulted in polyurethane foams with improved compressive properties. mdpi.com The structural characteristics of the polyols and the composition of the polyol blend influenced the foam's density and crosslinking density, directly impacting compressive strength. mdpi.com
Studies comparing this compound-based polyurethanes with those derived from petrochemical-based polyols like polypropylene (B1209903) glycol (PPG) have shown that while pure this compound-based polyurethanes might exhibit lower tensile strength, blending them with PPG can lead to comparable tensile properties while offering enhanced oxidative thermal stability due to the larger organic chains present in the this compound component. scispace.com
Furthermore, the chemical modification of this compound to introduce acrylate functionalities has enabled the development of this compound-based waterborne polyurethane acrylate emulsions for coatings. researcher.life Increasing the content of the this compound-based triacrylate structure (MACOG) in these formulations led to improvements in glass transition temperature, thermal decomposition temperature, mechanical strength, and water resistance. researcher.life
The modification of this compound polyols can lead to a range of mechanical property changes depending on the specific modification and the resulting polymer structure. While some modifications enhance tensile strength and modulus by increasing crosslinking density or introducing rigid segments, others might increase flexibility and elongation at break. The specific application requirements dictate the desired polyol modification strategy.
| Modification Strategy | Effect on Mechanical Properties | Notes | Source |
| Synthesis of Branched Polyols (e.g., with succinic anhydride and polyols) | Improved thermo-mechanical and viscoelastic properties, increased Tg (32–64°C) | Creation of branched network structure | researchgate.net |
| Blending with Modified this compound Polyols (higher functionality) | Improved compressive properties in polyurethane foams | Influenced by polyol blend composition and resulting crosslinking density | mdpi.com |
| Blending with Polypropylene Glycol (PPG) | Comparable tensile properties to pure PPG-based PU, enhanced oxidative thermal stability | Presence of larger organic chains from this compound | scispace.com |
| Acrylation of this compound | Improved mechanical strength, Tg, thermal decomposition temperature, and water resistance in coatings | Introduction of acrylate functionalities and increased MACOG content | researcher.life |
| Thiol-ene click reactions | Synthesis of multifunctional polyols with varying hydroxyl values for improved foam properties | Allows for control over polyol functionality | mdpi.com |
Advanced Analytical Methodologies for Characterization of Castor Oil and Its Derivatives
Chromatographic Techniques
Chromatography encompasses a range of techniques that separate mixtures based on differential partitioning between a stationary phase and a mobile phase. For castor oil analysis, different chromatographic modes are utilized depending on the specific components of interest, including TAGs, other lipid classes, fatty acids, and polymers derived from the oil.
HPLC is a powerful technique for separating non-volatile or thermally labile compounds like TAGs and other complex lipids found in this compound. Unlike gas chromatography, HPLC does not require derivatization of the intact TAG molecules, allowing for the analysis of their native forms. The separation is typically based on the chain length and degree of unsaturation of the fatty acyl chains within the TAGs aocs.org.
HPLC is widely used to determine the amount of triglycerides present in this compound and to characterize individual lipid components thermofisher.com. This is particularly valuable for assessing the quality and composition of this compound from different sources or genetically modified plants thermofisher.com.
Charged Aerosol Detection (CAD) is a sensitive mass-based detection method well-suited for analyzing a wide range of analytes, including lipids, that may lack strong UV chromophores. In HPLC-CAD, the column eluent is nebulized, and the resulting aerosol droplets are charged. As the solvent evaporates, the charged analyte particles are detected by a collector. The signal generated is proportional to the amount of non-volatile analyte present.
HPLC-CAD has been successfully applied to the analysis of triglycerides in this compound, providing a simple, reliable, and direct method for characterization thermofisher.com. This method allows for the determination of the composition of major analytes without the need for external standards, leveraging the charged aerosol detector's relatively uniform response across different analytes thermofisher.com. Studies have shown that HPLC-CAD can detect low-level amounts of analytes (to 2 ng) that might be challenging to detect with other methods like ELSD or UV thermofisher.com. The method exhibits high precision, with reported RSD values as low as 0.05–0.79% for key components like triricinolein (B104778) thermofisher.com.
Evaporative Light Scattering Detection (ELSD) is another mass-based detection technique commonly used for analyzing lipids by HPLC. Similar to CAD, ELSD involves nebulizing the column eluent and evaporating the solvent. The remaining non-volatile analyte particles scatter light from a beam, and this scattered light is detected. The signal intensity is related to the mass concentration of the analyte.
HPLC-ELSD has been employed for the analysis of castor oils and hydrogenated this compound, particularly for the determination of fatty acids like 12-hydroxystearic acid and stearic acid after alkaline hydrolysis akjournals.com. The method has demonstrated high sensitivity, recovery, repeatability, and stability for such analyses akjournals.com. Research has shown that ELSD responses for different molecular species of acylglycerols in this compound are nearly linear and similar, although factors like the addition of double bonds or hydroxyl groups can slightly influence the response scispace.comresearchgate.net. Quantification of molecular species using HPLC-ELSD can be based on percentage peak area in the chromatogram scispace.comresearchgate.net.
Reverse-phase HPLC (RP-HPLC) is a widely used technique for separating TAGs based on their hydrophobicity, which is primarily determined by the chain length and degree of unsaturation of the constituent fatty acids. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of polar solvents.
RP-HPLC has been effectively used to separate major TAGs from this compound nih.govepa.gov. Studies utilizing non-aqueous RP-HPLC with columns in series have successfully separated different TAG species, allowing for their subsequent identification by mass spectrometry nih.gov. This approach, often coupled with detectors like mass spectrometers (e.g., using APCI or MALDI), enables unambiguous molecular mass determination of intact TAG molecules and the identification of their fatty acid composition through fragmentation analysis nih.govepa.gov. Research has identified several different TAGs in this compound using RP-HPLC-MS, with triricinolein being the dominant species nih.gov. These studies have shown that in many of the identified TAGs, at least two units of ricinoleic acid are present nih.gov.
Table 1: Identified Triacylglycerols in this compound by RP-HPLC-MS nih.gov
| TAG Species | Constituent Fatty Acids (R = Ricinoleic Acid, F = Other Fatty Acid) |
| Triricinolein | RRR |
| Diricinoleoyl TAG | RRF (where F can be Palmitic, Stearic, Oleic, Linoleic, Linolenic, Dihydroxy stearic, Eicosenoic acid) nih.gov |
| Other TAGs | Containing at least two ricinoleic acid units nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a standard method for analyzing the fatty acid composition of oils and fats. Before GC-MS analysis, the TAGs in this compound are typically subjected to a derivatization step, such as transesterification, to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs) cabidigitallibrary.orgscirp.orgscispace.com.
GC-MS provides a detailed profile of the different fatty acids present in this compound and their relative proportions. Ricinoleic acid is consistently identified as the major fatty acid, typically constituting a large percentage of the total fatty acid content cabidigitallibrary.orgscirp.orgscispace.com. Other fatty acids commonly found in this compound include palmitic, stearic, oleic, linoleic, linolenic, and eicosenoic acids cabidigitallibrary.orgnih.govscispace.com.
Research findings from GC-MS analysis of this compound from various sources highlight the predominance of ricinoleic acid, with reported percentages often ranging from 83.5% to 93.1% cabidigitallibrary.orgscirp.org. Variations in fatty acid composition can occur depending on factors such as the castor variety and geographical location cabidigitallibrary.orgscirp.org.
Table 2: Representative Fatty Acid Composition of this compound by GC-MS (% w/w)
| Fatty Acid | Example 1 cabidigitallibrary.org | Example 2 scispace.com | Example 3 scirp.org |
| Ricinoleic Acid | 88.5 - 93.1 | 74.10 | 83.5 - 92.3 |
| Palmitic Acid | 0.4 - 0.8 | 2.59 | ~1.0 |
| Stearic Acid | 0.8 - 1.0 | 2.81 | ~1.0 |
| Oleic Acid | 2.6 - 4.3 | 7.55 | ~3.0 |
| Linoleic Acid | 2.8 - 3.3 | 10.32 | ~4.2 |
| Linolenic Acid | Not specified | Not specified | ~0.3 |
| Eicosenoic Acid | 0.2 - 1.5 | Not specified | ~0.3 |
| Erucic Acid | Not specified | 1.70 | Not specified |
| Eicosadienoic Acid | Not specified | 0.93 | Not specified |
Note: The specific percentages can vary between different studies and this compound sources.
GC-MS is also valuable for analyzing the fatty acid composition of modified castor oils, such as dehydrated this compound, where the dehydration process introduces conjugated linoleic acid isomers dss.go.th.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their size in solution. It is particularly useful for determining the molecular weight and molecular weight distribution of polymers and higher molecular weight compounds. While native this compound primarily consists of TAGs with relatively similar molecular weights, GPC becomes especially relevant for characterizing this compound derivatives, such as polymeric materials synthesized from this compound scielo.org.arhep.com.cnscispace.comekb.eg.
GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound-based polymers hep.com.cnscispace.comekb.eg. These parameters are critical for understanding the properties and performance of these materials in various applications, such as lubricants or coatings scispace.comekb.eg.
Studies on this compound-based polymers have utilized GPC to assess the impact of synthesis conditions and monomer ratios on the resulting molecular weight characteristics scispace.com. For instance, the molecular weight of copolymers derived from this compound can be influenced by the percentage of this compound incorporated into the polymer backbone nbu.ac.in. GPC analysis can also provide insights into whether reactions involving this compound derivatives lead to the formation of higher molecular weight species like dimers or trimers scielo.org.ar.
Table 3: Example Molecular Weight Data for this compound-Based Polymers by GPC
| Polymer Code | Description | Mn | Mw | PDI (Mw/Mn) | Source |
| Soluble PECO | Polymerized Epoxidized this compound (soluble) | - | 5026 g/mol | - | hep.com.cn |
| HPECO | Hydrolyzed Polymerized Epoxidized this compound | - | 2274 g/mol | - | hep.com.cn |
| P-1 | Homopolymer (not specified, likely from a co-monomer) | 17824 | 24588 | 1.38 | nbu.ac.in |
| P-2 | Copolymer (this compound based) | 8848 | 13515 | 1.53 | nbu.ac.in |
| P-3 | Copolymer (this compound based) | 35170 | 44644 | 1.27 | nbu.ac.in |
| P-4 | Copolymer (this compound based) | 15671 | 31312 | 2.00 | nbu.ac.in |
| Co-1 | Copolymer (this compound based) | - | Higher than Co-2 | Higher than Co-2 | ekb.eg |
| Co-2 | Copolymer (this compound based) | - | Lower than Co-1 | Lower than Co-1 | ekb.eg |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index. Specific values and polymer descriptions vary between studies.
GPC analysis is typically performed using a solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF), and the system is calibrated with standards of known molecular weights, commonly polystyrene standards scielo.org.arscispace.comekb.eg.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Triacylglycerol Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for the separation, identification, and quantification of triacylglycerols (TAGs) in complex mixtures like this compound researchgate.netresearchgate.netoup.com. This compound contains a complex mixture of TAGs, with triricinolein (RRR), a triglyceride where all three fatty acid chains are ricinoleic acid, being the most abundant researchgate.netresearchgate.netoup.comnih.gov.
LC-MS analysis, often coupled with techniques like Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for detailed analysis of the TAG composition researchgate.netresearchgate.net. Studies utilizing LC-MS with atmospheric pressure chemical ionization (APCI) have successfully separated and identified nine different TAGs in this compound oup.com. Triricinolein (RRR) was found to constitute approximately 81% of the total TAG content based on peak areas in LC-MS analysis researchgate.netresearchgate.netoup.com.
The identification of TAGs through LC-MS is based on their molecular ions and fragmentation patterns researchgate.netoup.comepa.gov. For instance, in electrospray ionization (ESI)/MS analysis, sodium-attached molecular ions ([M+Na]+) of the triacylglycerols are detected researchgate.netepa.gov. Subsequent fragmentation (MS²) reveals characteristic fragment ions, such as [RF+Na]+ and [RR]+, formed by the loss of fatty acid chains from the triglyceride molecule researchgate.netepa.gov. This fragmentation pattern helps in determining the fatty acid composition of individual TAGs nih.govepa.gov.
LC-MS techniques, including those using non-aqueous reversed-phase HPLC, have proven effective in separating major TAGs from this compound and determining their molecular mass without thermal degradation nih.gov. The analysis of fragment ions allows for the determination of the fatty acid composition within each TAG molecule nih.gov. Besides ricinoleic acid, other fatty acids identified as substructures in this compound TAGs include palmitic, stearic, oleic, linoleic, linolenic, dihydroxy stearic, and eicosenoic acids nih.gov.
Spectroscopic Characterization
Spectroscopic methods provide valuable information about the functional groups and structural features of this compound and its derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups present in this compound researchgate.netscispace.comekb.egscite.ainuft.edu.ua. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. A broad peak in the region of 3150-3700 cm⁻¹ is attributed to the stretching vibration of the hydroxyl groups (-OH) present in ricinoleic acid researchgate.netscispace.comekb.egmdpi.com. The presence of the ester carbonyl group (C=O) in the triglyceride structure is confirmed by a strong peak typically observed around 1740-1745 cm⁻¹ researchgate.netekb.egmdpi.com.
Other significant bands in the FT-IR spectrum of this compound include those related to C-H stretching vibrations in methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, typically appearing between 2800 and 3000 cm⁻¹ researchgate.net. The presence of cis-double bonds (C=C) is indicated by a band around 3007 cm⁻¹ researchgate.net. Bands in the region of 1000-1270 cm⁻¹ are characteristic of C-O and C-O-C stretching vibrations, particularly those associated with the ester linkages in the triglycerides researchgate.net. FT-IR analysis has been successfully used to confirm the presence of major functional groups like hydroxyl, carbonyl, olefinic, and methylenic groups in this compound scispace.com. This technique is also useful for analyzing changes in functional groups during chemical modifications of this compound, such as epoxidation, by monitoring the disappearance of C=C bands and the appearance of epoxy C-O-C bands mdpi.com.
Interactive Table 1: Characteristic FT-IR Absorption Bands in this compound
| Wavenumber Range (cm⁻¹) | Functional Group Assignment |
| 3150-3700 | O-H stretching (Hydroxyl groups) |
| 2800-3000 | C-H stretching (CH₃, CH₂, CH) |
| ~3007 | C=C stretching (cis-double bonds) |
| 1740-1745 | C=O stretching (Ester carbonyl) |
| 1000-1270 | C-O and C-O-C stretching (Ester linkages) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is a powerful tool for the structural elucidation of this compound and its derivatives scispace.comajgreenchem.commdpi.comrsc.orgcovenantuniversity.edu.ng. ¹H-NMR provides detailed information about the hydrogen atoms within the molecule, allowing for the identification of different structural environments.
The ¹H-NMR spectrum of this compound shows characteristic signals corresponding to the protons of the triacylglycerol structure and the fatty acid chains, predominantly ricinoleic acid mdpi.com. Signals in the spectrum can be assigned to protons on the glycerol (B35011) backbone, the methyl end groups, the methylene groups along the fatty acid chains, the vinylic protons at the double bond, and the proton on the hydroxyl group of ricinoleic acid mdpi.com.
For example, signals in the 5.30-6.60 ppm region are typically associated with the vinylic protons of the C=C double bonds researchgate.net. The presence of the hydroxyl group in ricinoleic acid is indicated by a signal, although its position can vary depending on factors like concentration and solvent researchgate.net. ¹H-NMR is particularly useful for monitoring chemical reactions involving this compound, such as epoxidation, by observing changes in the signals corresponding to specific protons, like the disappearance of vinylic proton signals and the appearance of signals for protons in the epoxy ring researchgate.net. The technique allows for the calculation of conversion rates in such reactions researchgate.net.
Thermal and Morphological Analysis
Thermal analysis techniques provide insights into the thermal stability and degradation behavior of this compound and its derivatives.
Thermo-gravimetric Analysis (TGA) for Thermal Stability Assessment
Thermo-gravimetric Analysis (TGA) is used to evaluate the thermal stability of this compound and materials derived from it by measuring the weight loss as a function of temperature scispace.comajgreenchem.comscispace.comcovenantuniversity.edu.ng. This technique helps determine the temperatures at which degradation occurs and the amount of volatile material released.
This compound and this compound-based polymers typically exhibit thermal degradation over a range of temperatures, often in multiple stages researchgate.netekb.eg. The degradation profile can be influenced by the composition of the this compound and any modifications or polymerization it has undergone scispace.comajgreenchem.comscispace.com. For instance, the decomposition of this compound itself has been reported to occur around 420 °C researchgate.net. In this compound-based polyurethanes, degradation stages can be observed, with initial decomposition around 220 °C potentially related to urethane (B1682113) bond degradation, and a second stage at higher temperatures associated with the decomposition of the this compound components researchgate.net.
Studies on this compound homopolymers and copolymers have shown that the thermal stability can be affected by the co-polymerization process scispace.comajgreenchem.com. For example, a this compound homopolymer might show significant decomposition starting at a lower temperature compared to copolymers of this compound with other monomers like styrene (B11656) or n-butyl acrylate (B77674) scispace.comajgreenchem.com. The incorporation of co-monomers can enhance the thermal stability of the resulting polymers scispace.comajgreenchem.com. TGA provides quantitative data on weight loss at different temperatures, allowing for the comparison of the thermal stability of different this compound-based materials ajgreenchem.comscispace.com.
Interactive Table 2: Example TGA Data for this compound-Based Polymers
| Polymer Type | Onset Decomposition Temperature (°C) | Weight Loss at Specific Temperature (%) | Notes |
| This compound Homopolymer (P-1) | ~180 | ~28% at 180 °C | Less thermally stable |
| This compound Copolymer (P-2) | ~220 | ~25% at 220 °C | Enhanced thermal stability compared to P-1 |
| This compound (reported) | - | Decomposition around 420 °C | Neat oil decomposition |
Note: Data in this table is illustrative and based on findings from specific studies on this compound-based polymers ajgreenchem.comresearchgate.net. Actual values may vary depending on the specific composition and synthesis of the material.
Differential Scanning Calorimetry (DSC) for Crystallinity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat absorbed or released by a sample as it is heated or cooled. This allows for the identification and characterization of thermal transitions, such as melting, crystallization, and glass transitions, which are directly related to the material's physical state and crystalline structure jfda-online.com.
In the context of this compound and its derivatives, DSC is a valuable tool for studying their thermal behavior. For instance, DSC has been employed to investigate the cure kinetics of this compound-based polyurethanes, providing insights into the reaction between this compound and isocyanates like isophorone (B1672270) diisocyanate (IPDI) researchgate.net. These studies can determine kinetic parameters such as apparent order, activation energy, and frequency factor researchgate.net.
DSC is also used to analyze the phase transition and crystallization behavior of bio-based comb-like polymers synthesized from this compound-derived epoxides and CO2. This technique helps in understanding how the structure and thermal properties of these polymers are influenced by factors like alkyl chain length acs.org. The phase transition of side-chain crystallites in such polymers, including changes in conformation from trans to gauche, can be monitored by DSC acs.org.
Furthermore, DSC is applied to characterize the thermal properties of hydrogenated this compound (HCO), also known as castor wax. HCO is a hard, brittle, crystalline material with a sharp melting point vrcastor.com. DSC studies on HCO and its mixtures, such as with 1-octadecanol, can reveal phase transitions upon heating, including melting and rotator-to-gamma phase transitions whiterose.ac.uk. For hydrogenated this compound-in-water emulsions, DSC, alongside other techniques, has been used to study crystallization behavior and observe different crystal morphologies researchgate.net.
DSC analysis of this compound-based polyurethanes can also reveal glass transition temperatures (Tg) and melting points, providing information about the material's amorphous and crystalline phases. ekb.eg. For example, DSC curves of polyurethanes based on poly(3-hydroxybutyrate) (PHB) and this compound showed two Tg values corresponding to the different phases ekb.eg. The physical transition temperatures were found to be dependent on the content of PHB and other components ekb.eg.
Ricinoleic acid, the primary fatty acid in this compound, has also been studied using DSC to determine its characteristics as a phase change material, including its transition and melting temperatures researchgate.net.
A summary of typical thermal events observed in DSC analysis of this compound and its derivatives is presented in Table 1.
| Material | Observed Thermal Events (Examples) | Related Phenomena | Source |
| This compound-based Polyurethanes | Glass transition (Tg), Endothermic/Exothermic peaks | Curing kinetics, Phase separation, Thermal stability | researchgate.netekb.egscielo.br |
| Hydrogenated this compound (HCO) | Melting point, Rotator-to-Gamma phase transition, Crystallization | Crystalline structure, Rheology modification | vrcastor.comwhiterose.ac.ukresearchgate.net |
| Ricinoleic Acid | Melting, Crystallization | Phase change behavior | researchgate.net |
| Bio-based comb-like polymers (this compound-derived) | Side-chain crystallization, Phase transition | Structure-property relationships | acs.org |
Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure Analysis
Wide-Angle X-ray Diffraction (WAXD), also referred to as Wide-Angle X-ray Scattering (WAXS) or simply X-ray Diffraction (XRD), is a technique used to determine the crystalline structure of materials by analyzing the diffraction pattern produced when X-rays interact with the sample. This method provides information about the presence, type, and orientation of crystal phases, as well as parameters of the crystalline lattice.
WAXD is a crucial tool for characterizing the crystalline nature of this compound derivatives, particularly those that exhibit solid or semi-crystalline properties, such as hydrogenated this compound and polyurethanes derived from this compound.
Studies on hydrogenated this compound (HCO) have utilized WAXD to analyze its crystalline structure and identify different crystal morphologies, including fibers, rosettes, and irregular crystals researchgate.netmcmaster.ca. WAXD patterns can reveal the formation of specific crystalline phases and how they are affected by factors like temperature and cooling rate during crystallization researchgate.netmcmaster.ca.
WAXD has also been applied to investigate the crystalline structure of polyurethanes based on this compound. For example, WAXD analysis of this compound-based polyurethane with incorporated halloysite (B83129) nanoclay has been used to compare the crystallinity of materials synthesized by different methods (e.g., conventional vs. microwave-assisted) asme.org. Sharper diffraction peaks in WAXD patterns can indicate the formation of more crystalline structures asme.org. WAXD analysis of castor polyurethane used in osteosynthesis plates has shown the semi-crystallinity of the biomaterial, with a characteristic peak in the diffractogram scielo.br.
In the context of nanoparticles and nanocomposites, WAXD is used to confirm the presence and crystalline phase of embedded nanoparticles within a this compound-based matrix. For instance, WAXD analysis of nanocomposites containing noble metal nanoparticles (Ag, Au, Pd) embedded in this compound polymer matrices showed peaks characteristic of the metallic nanoparticles in addition to those from the matrix mdpi.com. WAXD has also been used to analyze carbon nano spheres and nanotubes synthesized from this compound as a precursor, revealing diffraction peaks characteristic of graphitic carbon scholarsresearchlibrary.com.
WAXD can also be combined with other techniques, such as DSC, to gain a more comprehensive understanding of the relationship between crystalline structure and thermal behavior nih.gov. For example, the combination of WAXD and DSC has been used to study the formation of electroactive crystal phases in castor-oil-derived nylon-11 films nih.gov.
Dynamic Light Scattering (DLS) for Nanoparticle Sizing
Dynamic Light Scattering (DLS) is a non-destructive technique widely used to determine the size and size distribution of nanoparticles dispersed in a liquid medium. DLS measures the Brownian motion of particles and relates their diffusion speed to their hydrodynamic diameter using the Stokes-Einstein equation scielo.brmdpi.com. This technique is particularly valuable for characterizing nanoemulsions and other colloidal systems derived from or incorporating this compound.
DLS is frequently employed to assess the mean particle diameter and particle size distribution of this compound nanoemulsions. Studies have shown that the particle size of this compound nanoemulsions can be influenced by factors such as the concentration of this compound, surfactants, co-surfactants, and the preparation method uobaghdad.edu.iqarvojournals.org. For example, a this compound nanoemulsion prepared with specific concentrations of this compound, water, surfactant (Tween 80), and co-surfactant (ethanol) was found to have a mean particle diameter of 87.4 nm with a low polydispersity index (PDI), indicating a narrow size distribution uobaghdad.edu.iq. Another study on this compound nanoemulsions reported nanosized particles of approximately 200 nm with a PDI of 0.15 to 0.20, suggesting homogenous and uniformly sized vesicles arvojournals.org.
DLS is also used to characterize lipid nanocarriers prepared with this compound, such as nanostructured lipid carriers (NLCs) and nanoemulsions (NEs). DLS data can show that smaller particles are obtained when the liquid lipid, like this compound, is used alone to prepare nanoemulsions compared to solid lipid nanoparticles (SLNs) or NLCs scielo.br. The PDI values obtained from DLS measurements provide an indication of the particle size distribution, with lower values indicating a more monodisperse population scielo.brnih.gov.
While DLS provides a rapid and non-destructive measurement of hydrodynamic size, it is sensitive to the presence of larger particles or aggregates, which can influence the results frontiersin.org. It is often used in conjunction with other techniques like TEM for a more complete characterization of nanoparticle systems uobaghdad.edu.iqnih.govresearchgate.net.
Table 2 presents some examples of particle size and PDI values obtained by DLS for this compound-based nanoformulations.
| Formulation Type | Composition (Example) | Mean Particle Size (nm) | PDI | Source |
| This compound Nanoemulsion | This compound, water, Tween 80, ethanol | 87.4 | Not specified | uobaghdad.edu.iq |
| This compound Nanoemulsion | This compound, surfactants, water (optimized formulation) | ~200 | 0.15-0.20 | arvojournals.org |
| This compound Nanoemulsion | 5% this compound, surfactants, water (ultra-sonication) | 174.6 | 0.393 | researchgate.netesjpesticides.org.eg |
| Lipid Nanocarriers (NEs) | This compound, surfactants, co-surfactants, water | ~140-156 | < 0.15 | scielo.brresearchgate.net |
| Lipid Nanocarriers (NLCs) | Glyceryl tristearate, this compound, surfactants, co-surfactants | ~160-221 | < 0.16 | scielo.brresearchgate.net |
| PLGA Nanocapsules | Ricinoleic acid in PLGA | 309-441 | < 0.28 | nih.gov |
| Gold Nanoparticles in this compound | Gold sputtered onto this compound | 48 (number-weighted) | Not specified | rsc.org |
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology
Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and internal morphology. Unlike DLS, which measures the hydrodynamic size, TEM provides a direct measure of the particle's physical dimensions and allows for the observation of structural details.
TEM is widely used to characterize the morphology of nanoparticles and nanoformulations based on this compound and its derivatives. For this compound nanoemulsions, TEM images can confirm the spherical shape of the droplets and provide visual evidence of their size, which can be compared to results obtained from DLS uobaghdad.edu.iqresearchgate.net.
In studies involving the synthesis of nanoparticles in the presence of this compound, TEM is used to characterize the size, shape, and distribution of the synthesized particles. For example, TEM images of lead chalcogenide (PbS, PbSe, PbTe) nanoparticles synthesized with this compound as a capping material showed particles with cubic or spherical morphology and allowed for the estimation of their mean diameters d-nb.info. TEM has also been used to characterize gold nanoparticles dispersed in this compound, revealing their spherical shape and narrow size distribution frontiersin.orgacademie-sciences.fr.
For lipid nanocarriers incorporating this compound, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), TEM and cryo-TEM images can reveal their morphology, which may be spherical or more complex depending on the composition scielo.brresearchgate.net. TEM can show the internal structure of these carriers, such as the lamellar crystalline phase in SLNs or the hybrid structure in NLCs scielo.brresearchgate.net.
TEM is also used to characterize carbon nanomaterials synthesized from this compound. TEM images have confirmed the multi-walled morphology of carbon nanotubes produced from this compound scholarsresearchlibrary.com.
Table 3 summarizes some morphological observations made using TEM for this compound-based systems.
| System | Observed Morphology (Examples) | Source |
| This compound Nanoemulsions | Spherical droplets | uobaghdad.edu.iqresearchgate.netesjpesticides.org.eg |
| Lead Chalcogenide Nanoparticles in this compound | Cubic, Spherical | d-nb.info |
| Gold Nanoparticles in this compound | Spherical | frontiersin.orgacademie-sciences.fr |
| Lipid Nanocarriers (NEs, SLNs, NLCs) | Spherical (NEs), More complex shapes (SLNs, NLCs), Lamellar crystalline phase, Hybrid structures | scielo.brresearchgate.net |
| Carbon Nanotubes from this compound | Multi-walled tubes | scholarsresearchlibrary.com |
Applications of Castor Oil and Its Derivatives in Sustainable Engineering and Biomaterials
Development of Bio-Based Materials and Composites
Castor oil serves as a valuable renewable feedstock for synthesizing a variety of bio-based polymers and composites. These materials are being investigated for their potential to replace conventional materials in numerous applications, contributing to a more sustainable economy acs.orgambujasolvex.com.
Polymers as Alternatives to Petrochemical Counterparts
The drive for minimizing environmental impact has spurred significant interest in utilizing vegetable oils, including this compound, to derive polymers that can substitute petroleum-based ones acs.orgresearchgate.net. This compound's structure allows for the synthesis of various polymer types, such as polyurethanes, polyesters, polyamides, and epoxy-polymers acs.orgresearchgate.net. These bio-based polymers offer properties that can be tailored for specific industrial applications acs.org.
Polyurethane Formulations from this compound Polyols
This compound is a promising source for the production of bio-based polyurethanes (PUs) due to the presence of three hydroxyl groups per molecule, which can react with isocyanates researchgate.netnih.govcambridge.org. These this compound-based polyols can be used to synthesize PUs with desirable properties, including high thermal stability and mechanical strength nih.gov. Researchers have explored the synthesis of PU foams using this compound-based multifunctional polyols, demonstrating improved compressive properties mdpi.com. For instance, studies have shown that modifying this compound through transesterification can alter the functionality of the polyol, leading to changes in mechanical properties and water absorption of the resulting PUs nih.gov. The synthesis often involves mixing the this compound polyol with an isocyanate, such as isophorone (B1672270) diisocyanate (IPDI), and curing at elevated temperatures nih.govcambridge.org.
Interactive Table 1: Properties of this compound-Based Polyurethanes with and without Chitosan (B1678972) (Illustrative Data based on research findings)
| Material Type | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound PU (Unmodified) | 2.04 ± 0.20 | Data not explicitly available in snippets |
| This compound PU + Chitosan (1%) | 0.81 ± 0.14 | Data not explicitly available in snippets |
| Modified this compound PU (PE) | 1.78 ± 0.36 | Data not explicitly available in snippets |
| Modified this compound PU (PE) + Chitosan (1%) | 0.82 ± 0.03 | Data not explicitly available in snippets |
Polyester (B1180765) and Polyamide Synthesis from this compound
This compound can be utilized in the synthesis of polyesters and polyamides, offering bio-based alternatives to conventional materials acs.orgresearchgate.net. Polyesterification techniques have been employed to create this compound-based bioplastics researchgate.net. For example, polymers have been synthesized via polyesterification using monomers derived from fatty acids, demonstrating the feasibility of step-growth polymerization for creating this compound-based polyesters researchgate.net. The properties of these polyesters, such as crystallization and melting temperatures, can be correlated with the composition of the monomers used researchgate.net.
In the realm of polyamides, this compound serves as a source for the production of bio-based polyamides, such as polyamide 11 sciencedaily.comarkema.com. This type of polyamide is a "green" alternative to polyamides traditionally derived from crude oil and finds applications in various products, including automotive parts and textiles sciencedaily.comarkema.com. Research is also exploring the synthesis of novel polyamide families from renewable resources, with this compound-based polyamides serving as existing bio-based examples sciencedaily.com. This compound is also used to produce linear oleochemical building blocks that are precursors for polymer nylon 11 arkema.comfishersci.nl.
Studies have also focused on the synthesis of this compound-based poly(ester amides) (PEAs) with properties comparable to polyethylene (B3416737) acs.orgnih.gov. These materials can be synthesized through reactions involving biobased diacids/diesters derived from this compound and amino alcohols acs.orgnih.gov. A notable finding is the potential for closed-loop recyclability of these PEAs through alkaline hydrolysis, yielding monomers that can be repolymerized acs.orgnih.gov. For instance, PEA materials have been shown to be completely hydrolyzed to precursors with high yields (73.1–75.8% for diamide (B1670390) and 92.8–96.2% for sebacic acid), and the repolymerized materials exhibit mechanical properties equivalent to the original polymer acs.orgnih.gov.
Bio-Based Epoxy Resins for Engineering Applications
Epoxy resins are widely used in various engineering applications, and there is growing interest in developing bio-based alternatives from renewable resources like this compound acs.orgnih.govdntb.gov.ua. Epoxidized this compound (ECO) is a key derivative used in the synthesis of these bio-based epoxy resins nih.govdntb.gov.uamdpi.comresearchgate.net. ECO can be obtained through the epoxidation of this compound with reagents like peroxyacetic acid nih.govdntb.gov.uamdpi.com. These bio-based epoxy resins can be cured with various hardeners, such as cyclic anhydrides or poly(amido amine)s, to form thermoset materials nih.govmdpi.comthescipub.com.
Research compares the properties of this compound-based epoxy resins with petroleum-based counterparts. While this compound-based resins may have a lower glass transition temperature (Tg) compared to petroleum-based ones, the introduction of co-reactants like trimethylolpropane (B17298) (TMP) can increase the Tg of resins containing ECO nih.govdntb.gov.uamdpi.com. Studies have investigated the thermal decomposition, morphology, dielectric properties, and water absorption of these bio-based epoxy resins nih.govdntb.gov.uamdpi.com. For example, an epoxy resin containing epoxidized this compound crosslinked with 3-hexahydro-4-methylphtalic anhydride (B1165640) exhibited a three-stage degradation process with an onset temperature of 228 °C mdpi.com. The incorporation of fillers can further enhance the properties of this compound-based epoxy resins thescipub.com. Nanocomposites of this compound-based epoxy with fillers like OMMT have shown significant improvements in tensile strength, impact resistance, scratch resistance, thermal stability, and chemical resistance compared to the pristine epoxy systems thescipub.com.
Interactive Table 2: Performance Characteristics of this compound-Based Epoxy/Clay Nanocomposites (Illustrative Data)
| Material Type | Tensile Strength (MPa) | Impact Strength (cm) | Scratch Resistance (kg) | Thermal Stability (Tonset, °C) |
| Pristine this compound Epoxy | 5.8 | 80 | 4 | 213 |
| This compound Epoxy + OMMT Nanoclay | 11.9 | >100 | 9 | 316 |
Biocomposites for Coatings and Structural Applications
This compound-based polymers are increasingly used as matrices in biocomposites for various applications, including coatings and structural components sciencedaily.comdergipark.org.tr. These biocomposites often incorporate natural fibers or fillers to enhance their physical, thermal, and mechanical properties acs.orgresearchgate.netdergipark.org.tr. For instance, polyurethane composites based on this compound have been reinforced with materials like birch wood fibers or piassava fiber powder waste to improve their performance researchgate.netresearchgate.net.
Research on this compound-based polyurethane composites reinforced with birch flour has demonstrated significant increases in tensile strength and adhesion to steel with increasing filler content researchgate.net. At 20 wt% birch flour loading, the composite showed a tensile strength of 7.1 MPa and an adhesion to steel of 3.71 MPa researchgate.net. Another study on biocomposites for high-performance coated floors, utilizing this compound-based polyurethane reinforced with piassava fiber powder waste, reported marked increases in both flexural modulus and strength researchgate.net. Incorporating 30 vol% of piassava powder resulted in increases of over 800% for flexural modulus and 500% for flexural strength compared to plain this compound-based PU researchgate.net. The incorporation of fillers like aluminum hydroxide (B78521) (ATH) and liquid metal (LM) into this compound-based PU composites has also been explored to enhance thermal conductivity and mechanical properties for applications in electronic devices bohrium.com.
Sustainable Lubricant Technologies
This compound possesses characteristics that make it an attractive option for sustainable lubricant applications mdpi.com. Its natural lubricity contributes to reducing friction and wear in machinery mdpi.compib.gov.in. However, like other vegetable oils, this compound may have limitations in terms of thermal stability and oxidation resistance compared to some synthetic lubricants mdpi.com.
Research in sustainable lubricant technologies focuses on optimizing the performance of this compound-based lubricants by addressing these limitations through the incorporation of additives mdpi.com. Various organic compounds and nanoparticles have been investigated as additives to improve the tribological properties and oxidative stability of this compound mdpi.com. Studies have shown that additives such as curcumin (B1669340), eugenol, and certain diphenyl compounds can enhance characteristics like viscosity, reduce the friction coefficient, and decrease wear rate mdpi.com. For example, curcumin has been shown to increase viscosity by up to 46%, decrease the friction coefficient by up to 70%, and substantially reduce wear by up to 96% under boundary lubrication conditions mdpi.com. The addition of additives can also improve the oxidation onset temperature of this compound-based lubricants mdpi.com. Researchers have also developed lubricant formulations by integrating surface-modified nanoparticles, such as graphitic carbon nitride (g-C3N4), into this compound, resulting in significant reductions in friction and wear pib.gov.in. A formulation integrating surface-modified g-C3N4 into this compound demonstrated a friction reduction of around 54% and a decrease in wear volume of 60.02% compared to this compound alone, along with improved load-bearing capacity and thermal stability pib.gov.in.
Interactive Table 3: Effect of Additives on this compound Lubrication Properties (Illustrative Data)
| Additive | Viscosity Increase (%) | Friction Coefficient Reduction (%) | Wear Rate Reduction (%) | Oxidation Onset Temperature Increase (°C) |
| Curcumin | Up to 46 | Up to 70 | Up to 96 | Enhanced (Specific value not consistently available) |
| Eugenol | Up to 20 | Up to 25 | Up to 50 (with Curcumin) | Up to 8 |
| 1,3-Diphenyl-2-propanone | Up to 20 | Up to 25 | Up to 50 (with Curcumin) | Up to 8 |
| g-C3N4 Nanoparticles | Data not explicitly available in snippets | Around 54 | 60.02 | From 320°C to 339°C |
The use of this compound and cellulose (B213188) pulp in the development of polyurethanes for lubricating applications, specifically as chemical oleogels, is also being explored as a sustainable alternative to traditional lubricating greases nih.gov.
This compound as a Base Stock for Biodegradable Greases and Oleogels
This compound's high viscosity and inherent lubricity make it an excellent candidate for use as a base stock in biodegradable greases and oleogels researchgate.netresearchgate.netknowde.com. Replacing mineral base oils with vegetable oils like this compound is a key step in producing environmentally friendly lubricating greases researchgate.net. Research has explored the development of new oleogels using this compound and cellulose derivatives as biodegradable and renewable thickeners, offering a less considered alternative to traditional metallic soaps researchgate.net. These this compound-based bio-greases thickened with cellulosic derivatives have shown rheological performance and mechanical stability comparable to commercial greases researchgate.net. Studies have investigated the thermal and thermo-rheological behaviors of these oleogels to understand their microstructure evolution with temperature researchgate.net. Standard tests, such as roll-stability and leakage tendency, are used to evaluate the mechanical resistance of these bio-grease samples researchgate.net. While some studies indicate slightly lower mechanical stability and higher leakage tendency compared to traditional greases, using a blend of ethyl and methyl cellulose as a thickener can provide mechanical stability comparable to commercial greases researchgate.net. The high viscosity provided by this compound is crucial in reducing oil separation and leakage tendency in oleogels psu.edu.
Polymeric Additives for Viscosity Index Improvement and Pour Point Depression
Polymeric additives derived from this compound are being developed to enhance the performance of lubricating oils, specifically focusing on improving the viscosity index (VI) and reducing the pour point (PP) researchgate.netekb.egscispace.com. Copolymers of this compound, for instance, have demonstrated potential as versatile lubricating oil additives researchgate.netscispace.com. Studies have shown that both homopolymers of this compound and its copolymers with monomers like n-butyl acrylate (B77674) can act as effective VI improvers and pour point depressants in base oils scispace.com. The effectiveness of these additives in enhancing the viscosity index and reducing the pour point is typically examined using standard ASTM procedures researchgate.netjournalajocs.com. Research indicates that increasing the concentration of these polymeric additives can lead to higher viscosity index values scispace.com. Furthermore, the composition of the copolymer, such as elevating the concentration of n-butyl acrylate, can lead to a heightened average molecular weight, improved thermal stability, and superior effectiveness as a VI improver and pour point depressant researchgate.netscispace.comjournalajocs.com. The efficiency of these compounds as pour point depressants can increase with decreasing polymer concentration and molecular weight, while their efficiency as viscosity index improvers increases with increasing concentration and molecular weight researchgate.net.
Integration with Nanomaterials (e.g., Graphitic Carbon Nitride) for Enhanced Tribological Performance
The integration of nanomaterials with this compound is an active area of research aimed at enhancing the tribological performance of lubricants, specifically focusing on reducing friction and wear acs.orgresearchgate.netdevdiscourse.comcolab.wstribology.rsmdpi.comasme.orgnih.gov. Graphitic carbon nitride (g-C₃N₄), a 2D material, has been explored as an additive in bio-based lubricants like this compound acs.orgdevdiscourse.compib.gov.in. To overcome the poor dispersion of g-C₃N₄ in oil-based systems, surface modification techniques, such as using octadecyltrichlorosilane (B89594) (OTCS), are employed to enhance hydrophobicity and improve dispersibility acs.orgdevdiscourse.compib.gov.in. Tribological assessments, often performed using four-ball testers according to ASTM standards, have shown significant improvements with the addition of modified g-C₃N₄ to this compound acs.orgasme.org. For example, a study demonstrated a 54.23% reduction in average coefficient of friction (COF) and a 60.02% decrease in mean wear volume (MWV) compared to this compound alone when surface-modified g-C₃N₄ was dispersed in it acs.orgpib.gov.in. The incorporation of this additive also led to a substantial enhancement in load-bearing capacity, with the last non-seizure load (LNSL) increasing from 981N for pure this compound to 1236N acs.org. Other nanomaterials, including MoS₂, WS₂, hexagonal boron nitride (h-BN), CeO₂, CuO, and ZnO nanoparticles, have also been investigated as additives to this compound or this compound-derived greases, showing improvements in friction reduction and wear resistance researchgate.nettribology.rsmdpi.comasme.orgresearchgate.net. For instance, the addition of MoS₂ and WS₂ nanoparticles to this compound has been reported to decrease the friction coefficient by 53% and 42%, respectively, and reduce the wear scar diameter by 24% and 20%, respectively researchgate.nettribology.rsmdpi.comresearchgate.net.
Here is a table summarizing some research findings on the tribological performance of this compound with nanomaterial additives:
| Additive Type | Base Oil | Concentration | COF Reduction (%) | Wear Reduction (%) | Reference |
| Surface-modified g-C₃N₄ (OTCS) | This compound | 0.3 wt % | 54.23 | 60.02 (MWV) | acs.orgpib.gov.in |
| MoS₂ nanoparticles | This compound | Not specified | 53 | 24 (WSD) | researchgate.nettribology.rsmdpi.comresearchgate.net |
| WS₂ nanoparticles | This compound | Not specified | 42 | 20 (WSD) | researchgate.nettribology.rsmdpi.comresearchgate.net |
| CeO₂ nanomaterials (SDS modified) | Rapeseed Oil | 0.1% w/v | Not specified | 16.7 | researchgate.net |
| MoS₂ nanoparticles | Castor Grease | Variable | Improved | Improved | researchgate.netasme.org |
| Graphene nanosheets | Castor Grease | Variable | Improved | Improved | researchgate.netasme.org |
Note: COF = Coefficient of Friction, MWV = Mean Wear Volume, WSD = Wear Scar Diameter
Chemical Modifications for Improved Lubricity and Oxidation Resistance
Chemical modifications of this compound are crucial for overcoming some of its limitations, such as relatively lower oxidation stability compared to some mineral oils, and for enhancing its lubricating properties across a wider range of temperatures researchgate.netmdpi.comnih.gov. The presence of the hydroxyl group in ricinoleic acid, the primary fatty acid in this compound, allows for various modifications, including esterification, alkoxylation, sulfation, and hydrogenation alliancechemical.comontosight.aicristol.co.inmdpi.com. Hydrogenation, for instance, converts the liquid oil into a solid or semi-solid state, enhancing its thermal and oxidative stability and increasing its shelf life nih.govatamanchemicals.com. Chemically reconstructed this compound has shown considerably improved rheological and tribological properties compared to natural this compound, including a greatly increased viscosity index and largely decreased pour point, making it applicable for low-temperature lubrication researchgate.net. Reactions with compounds like triethanolamine (B1662121) (TEA) and zinc sulfate (B86663) can yield derivatives with enhanced viscosity, stability, biodegradability, and excellent lubricity ontosight.ai. These zinc complexes are suitable for use in greases and lubricating oils ontosight.ai. Epoxidation is another modification that can improve thermal stability and maintain lubricity at high temperatures mdpi.com. While this compound exhibits good lubricity and thermal stability, chemical modifications can further enhance its performance and broaden its applications as a sustainable lubricant researchgate.netmdpi.comnih.gov.
Biomaterials for Tissue Engineering Applications
This compound and its derivatives are increasingly explored as biomaterials for tissue engineering due to their biocompatibility, biodegradability, and ability to be modified into various forms like polymers and scaffolds nih.govmdpi.comrunzoerindia.comambujasolvex.comresearchgate.net.
Scaffold Development for Bone Repair and Regeneration
This compound-based polymers, particularly polyurethanes, are being investigated for the development of scaffolds for bone repair and regeneration applications nih.govrunzoerindia.comambujasolvex.comscielo.br. These materials offer a promising option for assisting or speeding up the repair process of bone tissue damaged by disease or trauma nih.gov. Scaffolds produced from natural polymers derived from this compound are being analyzed for their biocompatibility as osteoconductive matrices in bone repair scielo.br. This compound-based polyurethanes have been widely explored for tissue engineering applications due to their good biocompatibility, biodegradability, and the presence of naturally occurring hydroxyl groups that allow for easy chemical modification nih.gov. These materials can be synthesized with properties like good mechanical performance and a 3D structure, which are required for tissue engineering nih.gov. Research has characterized polyurethanes produced from this compound monoacylglyceride and tested their effect on reconstructing bone defects in animal models, showing promising results in bone formation nih.gov. The modification of polyols derived from this compound can increase the mechanical properties relevant for various applications, including tissue engineering mdpi.comnih.gov.
Biocompatibility Assessment of this compound-Derived Polymers in In Vitro Models
The biocompatibility of this compound-derived polymers is a critical aspect evaluated through various in vitro models to determine their suitability for biomedical applications scielo.bringentaconnect.comacs.orgcambridge.org. Studies analyze the biocompatibility of scaffolds produced from this compound-derived polymers through tests such as hemolytic activity and antimicrobial activity scielo.br. Hemolytic activity tests, for instance, assess whether the polymer causes damage to red blood cells scielo.br. Research has shown that scaffolds derived from this compound can exhibit negative hemolytic activity, indicating they are not toxic to red blood cells and are viable for clinical application as a matrix for tissue regeneration scielo.br. Cytotoxicity evaluations, often using cell lines like mouse embryonic fibroblasts (L-929), are performed using assays such as the MTT assay to determine if the materials generate a toxic effect on cells mdpi.comingentaconnect.comacs.orgcambridge.org. Studies have indicated that this compound-based polyurethanes and polyesters can be non-cytotoxic to these cell lines mdpi.comnih.govacs.orgcambridge.org. In vitro degradation studies are also conducted to understand how these materials break down in a biological environment ingentaconnect.comacs.org. The biocompatibility and non-cytotoxic nature of this compound-derived polymers, along with their potential for controlled degradation and cell adhesion, support their exploration as scaffolds and drug carriers in tissue engineering acs.orgcambridge.org.
Here is a table summarizing some in vitro biocompatibility findings for this compound-derived materials:
| Material Type | In Vitro Test | Cell Line Used | Key Finding | Reference |
| Scaffold from this compound polymer | Hemolytic activity | Sheep's blood | Non-hemolytic (hemolysis below 1%) | scielo.br |
| Scaffold from this compound polymer | Antimicrobial activity | E. Coli, S. Aureus | No significant activity | scielo.br |
| Polyurethanes from this compound polyols | Cytotoxicity (MTT assay) | L-929 (mouse fibroblasts) | Did not generate a cytotoxic effect | mdpi.comnih.govcambridge.org |
| Polyurethanes from modified this compound | Cytotoxicity (MTT assay) | L-929, NIH/3T3 (mouse fibroblasts) | Increased biocompatibility compared to other modifications | ingentaconnect.com |
| Unsaturated polyesters (this compound-derived) | Cytocompatibility | Hek 293 (human kidney embryonic) | Compatible | acs.org |
| Unsaturated polyesters (this compound-derived) | Cell adhesive nature | L929 (mouse fibroblast) | Cell adhesive capacity observed | acs.org |
Polyurethanes for Biomedical Applications (e.g., wound dressings)
This compound, derived from the seeds of the Ricinus Communis plant, is a renewable and environmentally friendly polyol source that has gained significant attention for its potential in the synthesis of polyurethanes (PUs) for biomedical applications, particularly wound dressings. The high content of ricinoleic acid, a fatty acid with a hydroxyl group, makes this compound a suitable and easily modifiable natural polyol for PU production ambujasolvex.comcambridge.orgresearchgate.net. The presence of long fatty acid chains contributes to the inherent flexibility and elastomeric behavior of this compound-based polyurethanes, mimicking the mechanical properties of biological tissues cambridge.orgresearchgate.net.
Polyurethanes derived from this compound offer a range of properties desirable for wound dressing applications, including biocompatibility, biodegradability, and tunable mechanical performance ambujasolvex.comresearchgate.netresearchgate.netnih.govmdpi.commdpi.com. Their structure, composed of hard and soft segments, allows for versatility, as the ratios and types of polyols and isocyanates used can be adjusted to achieve specific characteristics mdpi.com. This tunability is crucial for designing dressings suited to different stages of wound healing, which require varying properties mdpi.comnih.gov.
Research has explored various approaches to synthesize and modify this compound-based polyurethanes to optimize their performance as wound dressings. For instance, polyurethanes have been prepared by reacting this compound with different diisocyanates, such as isophorone diisocyanate (IPDI) or 1,6-hexamethylene diisocyanate (HDI) mdpi.comnih.govnih.gov. The incorporation of hydrophilic chain extenders like 2,2-dimethylolbutanoic acid (DMBA) can lead to waterborne polyurethanes with highly tunable properties, including mechanical strength and glass transition temperature, influenced by enhanced hydrogen bonding interactions researchgate.net. The addition of other polymers or fillers, such as polycaprolactone-diol (PCL) or chitosan, has also been investigated to improve mechanical properties, biocompatibility, and introduce antimicrobial activity mdpi.comuthm.edu.myingentaconnect.com.
Studies have evaluated the physical, mechanical, and biological properties of this compound-based polyurethane membranes for wound dressing applications. Properties such as tensile strength, elongation at break, water absorption capacity, and water vapor transmission rate (WVTR) are critical for maintaining a suitable wound environment that promotes healing mdpi.comnih.govmdpi.comresearchgate.net. For example, one study compared polyurethane dressings derived from this compound and CAPA 7201 (a polycaprolactone (B3415563) diol). While both films had smooth surfaces, the CAPA-based PU showed higher water absorption capacity (5.67%) compared to this compound polyurethane (0.76%) after immersion, and also exhibited higher tensile strength (4 MPa vs. 1.7 MPa) and elongation at break (550% vs. 100%) mdpi.comresearchgate.net. Another study on this compound-based waterborne polyurethanes demonstrated that increasing DMBA content from 5 to 9 wt% increased tensile strength from 9.6 to 20.0 MPa and glass transition temperature from 47.8 to 92.9 °C researchgate.net.
Biocompatibility is a key requirement for biomedical materials. This compound-based polyurethanes have generally shown good biocompatibility in in vitro studies, with evaluations using cell lines such as mouse fibroblast (L-929) cells indicating high relative cell viability researchgate.netmdpi.comingentaconnect.com. In vivo wound healing models, such as full-thickness excisional wounds in rats, have been used to assess the efficacy of these dressings. While some studies suggest that polyurethanes from other polyols might induce a milder inflammatory response, this compound-based polyurethanes have demonstrated significant wound size reduction and promoted healing with minimal adverse reactions researchgate.netresearchgate.net. The ability of polyurethanes to mimic the mechanical properties of skin can facilitate the organization of fibroblasts and the deposition of extracellular matrix, positively impacting scar formation and re-epithelialization researchgate.netresearchgate.net.
The incorporation of antimicrobial agents or materials with inherent antimicrobial properties, such as chitosan or certain nanocomposites, into this compound-based polyurethanes is an active area of research to prevent wound infection, a common complication that can impede healing nih.govuthm.edu.myingentaconnect.comphcog.com.
Here is a summary of some properties reported for this compound-based polyurethanes and related formulations for wound dressings:
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption (%) (after 3 days at 37°C) | WVTR (g/m²/day) | Cell Viability (L-929 cells, % relative to control) |
| This compound-based PU membrane | 1.7 mdpi.comresearchgate.net | 100 mdpi.comresearchgate.net | 0.76 mdpi.comresearchgate.net | 285 researchgate.net | Not specified in this source |
| CAPA 7201-based PU membrane | 4 mdpi.comresearchgate.net | 550 mdpi.comresearchgate.net | 5.67 mdpi.comresearchgate.net | 260 researchgate.net | >80 researchgate.net |
| This compound-based WPU (5 wt% DMBA) | 9.6 researchgate.net | Not specified | Not specified | Not specified | 76 researchgate.net |
| This compound-based WPU (9 wt% DMBA) | 20.0 researchgate.net | Not specified | Not specified | Not specified | Not specified in this source |
| Polyurethane from this compound, isophorone diisocyanate, and novel soybean oil polyol | 5 (dry), 17 (hydrated) nih.gov | Not specified | 50 (Equilibrium rate) nih.gov | 390 nih.gov | Good cytocompatibility nih.gov |
| Polyurethane from this compound, isophorone diisocyanate, PCL, and Chitosan | Improved mechanical properties mdpi.com | Not specified | Evaluated mdpi.com | Not specified | Non-cytotoxic (>100% viability after 24h) mdpi.com |
Note: Data compiled from various sources and may represent different specific formulations and testing conditions.
The development of this compound-based polyurethanes for wound dressings continues to be an active area of research, focusing on tailoring their properties to meet the complex demands of wound healing and potentially incorporating additional functionalities such as drug delivery capabilities or enhanced antimicrobial activity.
Environmental Impact Assessment and Sustainability of Castor Oil Production
Life Cycle Assessment (LCA) Methodologies for Castor Oil Production Systems
Life Cycle Assessment (LCA) is a widely applied methodology to evaluate the potential environmental impacts of a product or system throughout its entire life cycle, from raw material extraction to end-of-life disposal. For this compound production, LCA studies typically follow standards such as UNI EN ISO 14040 and 14044. mdpi.comresearchgate.net The analysis often employs an attributional approach, focusing on quantifying the environmental burdens directly attributable to the production system. mdpi.comresearchgate.net
The system boundaries in LCA studies of this compound production commonly encompass all agricultural phases, including land preparation, cultivation, and harvesting, as well as the subsequent oil extraction process at the farm level. mdpi.comresearchgate.net The functional unit, which serves as the reference basis for quantifying inputs and outputs, is frequently defined as 1 Mg (megagram) of this compound produced. mdpi.comresearchgate.netmdpi.com However, sensitivity analyses are sometimes performed by switching the functional unit to 1 hectare (ha) to assess the impacts on a per-land-area basis. mdpi.comresearchgate.net
Data collection for LCA involves compiling a life cycle inventory, which details the inputs (e.g., seeds, fertilizers, fuel, water) and outputs (e.g., this compound, by-products, emissions) associated with each phase of the production system. mdpi.comresearchgate.netcabidigitallibrary.org The environmental impacts are then estimated by applying characterization factors to the inventory data, often focusing on categories such as greenhouse gas emissions. mdpi.comresearchgate.net
Greenhouse Gas (GHG) Emission Analysis and Carbon Footprint Quantification
Greenhouse gas (GHG) emission analysis and carbon footprint quantification are key components of environmental assessments for this compound production. The carbon footprint is typically defined as the sum of all GHGs emitted within the system boundary, expressed in CO2 equivalent (CO2eq) using methods like the IPCC 2007 method (100-year life span). mdpi.com
Studies have quantified the inputs required for this compound production and their associated GHG emissions. For instance, the production of one ton of this compound has been reported to require 0.97 ha of land, 1.06 kg of seeds for plantation, 0.27 tons of fertilizer, 7.7 liters of petrol, 219.71 liters of diesel, 2.43 tons of seeds for processing, and 1187.54 liters of water. cabidigitallibrary.org The production process itself was found to emit 1.03 tons of CO2eq of GHGs per ton of this compound. cabidigitallibrary.org
The choice of cultivation practices significantly impacts GHG emissions. Low-input management systems have been shown to result in lower GHG emissions per hectare compared to high-input systems. mdpi.comresearchgate.net For example, under low-inputs, emissions were 878 kg CO2eq per hectare, while under high-inputs, they reached 1210 kg CO2eq per hectare. mdpi.com This difference is attributed to the varying agricultural phases and inputs considered in each scenario. mdpi.com
Life Cycle Costing (LCC) for Economic Feasibility Evaluation
Life Cycle Costing (LCC) is integrated with LCA to evaluate the economic feasibility of this compound production systems from a life cycle perspective. mdpi.commdpi.com LCC assesses the costs incurred throughout the entire life cycle of the product, complementing the environmental impact assessment. researchgate.net
Economic feasibility is often assessed by calculating the gross margin, which represents the difference between revenues and the variable costs associated with the agricultural phases. mdpi.comresearchgate.net The ratio between gross margin and Global Warming Potential (GWP) emissions is sometimes used to calculate the economic performance per unit of environmental burden. mdpi.commdpi.comresearchgate.net
Studies have compared the economic performance of different cultivation scenarios. While high-input cultivation can result in lower production costs per Mg of this compound due to higher yields, the low-input system may show lower GHG emissions per hectare. mdpi.comresearchgate.net The gross margin can vary significantly between different management systems and harvesting methods. mdpi.comresearchgate.net
By-Product Management and Bioeconomy Integration
The production of this compound generates substantial quantities of by-products, including press cake, husks, and crop residues. mdpi.comresearchgate.netresearchgate.net Effective management and utilization of these by-products are crucial for enhancing the sustainability and economic viability within a bioeconomy framework. mdpi.comresearchgate.netresearchgate.net
This compound cake, or press cake, is a protein-rich by-product of oil extraction. feedipedia.org It can be used for various purposes, including potential use as fertilizer or as an absorbent for removing textile dyes, although detoxification is required before use as animal feed due to the presence of ricin. feedipedia.orgiiasa.ac.at Castor seed hulls (husks) are another fibrous by-product. feedipedia.org
Biodegradation Studies of this compound-Based Polymers
This compound is a valuable bio-based feedstock for the production of various polymers, including polyurethanes and polyesters. nih.govresearchgate.netscielo.br Assessing the biodegradability of these this compound-based polymers is essential for understanding their environmental fate at the end of their life cycle.
Biodegradation studies investigate the breakdown of these polymers by microorganisms in various environments. scielo.brfoodpackagingforum.org The presence of ester links in the molecular structure of some this compound-based polymers, such as polyurethanes with polyester (B1180765) segments, can make them susceptible to microbial attack. scielo.br
Techniques such as scanning electron microscopy (SEM), thermogravimetry (TG), and Fourier-transform infrared spectroscopy (FTIR-ATR) are used to analyze the degradation process and the changes in the polymer structure. scielo.br Results from these studies can indicate the extent of degradation and the influence of factors like the presence of microorganisms or the chemical composition of the polymer. scielo.br
While bio-based polymers offer a renewable alternative to fossil-based plastics, their biodegradability is not automatic and depends on their chemical structure and the environmental conditions. nih.govfoodpackagingforum.org Research focuses on designing this compound-based polymers that exhibit relevant biodegradability in specific environments, such as industrial composting facilities. researchgate.netfoodpackagingforum.org
Comparative Environmental Performance of Bio-Based vs. Petrochemical Products
Comparing the environmental performance of this compound-based products with their petrochemical counterparts is crucial for evaluating the sustainability advantages of using renewable resources. Life Cycle Assessment is a key tool for such comparisons. mdpi.comdiva-portal.org
Studies have compared the environmental impacts of materials like this compound-based polyurethane resin with commercial petrochemical resins. mdpi.com These assessments consider various impact categories throughout the life cycle. In some cases, this compound-based resins have demonstrated better environmental performance in a significant number of impact categories, including human toxicity. mdpi.com
For instance, in the context of lubricants, bio-based oils like this compound are considered renewable, biodegradable, and can have a lower carbon footprint compared to petroleum-based lubricants. researchgate.net However, their performance characteristics, such as degradation at high operating temperatures, need to be considered, and blending with other base oils might be necessary. diva-portal.orgresearchgate.net
Eco-Efficiency Analysis of Different Cultivation and Harvesting Scenarios
Eco-efficiency analysis integrates environmental and economic performance to identify the most sustainable production scenarios. For this compound cultivation, this involves evaluating the trade-offs between environmental impacts (e.g., GHG emissions) and economic outcomes (e.g., gross margin) for different farming practices and harvesting methods. mdpi.comresearchgate.netmdpi.com
Comparing different cultivation scenarios, such as low-input versus high-input systems, reveals that while high inputs may lead to higher yields and gross margins, low inputs can result in lower GHG emissions per hectare. mdpi.comresearchgate.net The eco-efficiency, often expressed as the ratio of economic performance to environmental burden, can vary depending on the functional unit used (e.g., per Mg of oil or per hectare). mdpi.comresearchgate.netresearchgate.net
Harvesting methods also influence environmental and economic outcomes. Manual harvesting has been found to be more sustainable in terms of GHG emissions compared to mechanical harvesting in some scenarios. mdpi.comresearchgate.net However, mechanical harvesting might be more profitable depending on the castor hybrid and by-product management strategy. mdpi.comresearchgate.net
Molecular and Cellular Research on Ricinoleic Acid Bioactivity Excluding Clinical Human Trials
Molecular Mechanisms of Action of Ricinoleic Acid
Ricinoleic acid, the primary active component of castor oil, exerts its biological effects through specific molecular pathways that have been elucidated through in vitro and ex vivo studies. ui.ac.idresearchgate.net The core mechanism involves the direct activation of prostanoid receptors, leading to a cascade of cellular events, particularly in smooth muscle cells. ui.ac.idresearchgate.net
Research has identified the prostaglandin (B15479496) EP3 receptor as a specific molecular target for ricinoleic acid. ui.ac.idnih.gov Unlike other fatty acids such as oleic acid, ricinoleic acid acts as a selective agonist for both EP3 and EP4 prostanoid receptors. researchgate.net Studies using Chinese Hamster Ovary (CHO) cells engineered to express these receptors demonstrated that ricinoleic acid could displace prostaglandin E2 (PGE2) from EP3 receptors, confirming a direct interaction. researchgate.net This activation is not a result of ricinoleic acid stimulating the production of endogenous prostanoids, but rather a direct effect of the fatty acid on the receptor itself. researchgate.net The laxative and uterine-contracting effects historically associated with this compound are mediated by this specific ligand-receptor interaction. ui.ac.idresearchgate.netresearchgate.net
The activation of the G-protein coupled EP3 receptor by ricinoleic acid initiates downstream intracellular signaling cascades, most notably the mobilization of intracellular calcium (Ca²⁺). researchgate.netscitepress.org In studies using human megakaryoblastic MEG-01 cells, which endogenously express EP3 and EP4 receptors, the application of ricinoleic acid led to a measurable increase in intracellular Ca²⁺ concentrations. researchgate.netscitepress.org This effect was comparable to that induced by PGE2. researchgate.net
Further investigation showed that this Ca²⁺ mobilization could be inhibited by selective antagonists for both EP3 and EP4 receptors, confirming that the signaling is receptor-dependent. researchgate.net Additionally, treatment of the cells with pertussis toxin, an inhibitor of Gαi/o proteins, also blocked the ricinoleic acid-induced calcium signal, pinpointing the involvement of this specific G-protein subunit in the signaling pathway. scitepress.org In other cellular models, such as budding yeast, ricinoleic acid has been shown to inhibit Ca²⁺ signal-mediated cell-cycle regulation, indicating its broad impact on calcium-dependent cellular processes. dntb.gov.ua
The direct consequence of EP3 receptor activation and subsequent calcium signaling is the contraction of smooth muscle cells. ui.ac.idnih.gov This has been demonstrated in isolated tissue preparations from both the intestine and uterus. ui.ac.idaip.org In experiments using intestinal segments from wild-type mice, ricinoleic acid induced significant contractions. researchgate.net However, this procontractile effect was completely absent in tissues isolated from mice genetically deficient in the EP3 receptor (EP3⁻/⁻ mice), providing definitive evidence for the receptor's role. researchgate.netaip.org
Similar results were observed in uterine tissue. Uteri from both nonpregnant and pregnant wild-type mice showed augmented contractile activity upon exposure to ricinoleic acid. scitepress.orgaip.org In stark contrast, uterine tissues from EP3⁻/⁻ mice were unresponsive to ricinoleic acid, although they retained their ability to contract in response to other stimuli like carbachol. scitepress.orgaip.org These findings confirm that ricinoleic acid directly activates intestinal and uterine smooth muscle cells via EP3 prostanoid receptors to induce contractions. ui.ac.idnih.govaip.org
| Tissue Preparation | Genotype | Treatment | Observed Effect on Contractility |
| Mouse Intestinal Segments | Wild-Type | Ricinoleic Acid | Contraction Induced |
| Mouse Intestinal Segments | EP3 Receptor-Deficient (EP3⁻/⁻) | Ricinoleic Acid | No Contraction |
| Mouse Uterine Tissue (Pregnant) | Wild-Type | Ricinoleic Acid | Increased Contractions |
| Mouse Uterine Tissue (Pregnant) | EP3 Receptor-Deficient (EP3⁻/⁻) | Ricinoleic Acid | No Response |
| Mouse Uterine Tissue (Nonpregnant) | Wild-Type | Ricinoleic Acid | Increased Contractions |
| Mouse Uterine Tissue (Nonpregnant) | EP3 Receptor-Deficient (EP3⁻/⁻) | Ricinoleic Acid | No Response |
Enzymatic and Receptor Interaction Studies
To understand the interaction of ricinoleic acid with specific biological macromolecules at a molecular level, computational methods have been employed.
Molecular docking simulations have been used to predict the binding affinity and interaction patterns of ricinoleic acid with key metabolic enzymes. researchgate.netresearchgate.net In silico studies targeting enzymes relevant to cellular metabolism and energy production, such as succinate (B1194679) dehydrogenase (SDH) and glucose-6-phosphate 1-dehydrogenase (G6PD), have provided insights into potential inhibitory or modulatory roles. researchgate.netresearchgate.net
For succinate dehydrogenase, ricinoleic acid was found to bind to the FAD binding site, forming three hydrogen bonds with the amino acid residues Arg433, Ala436, and Ala236. researchgate.net The simulation yielded a strong docking score, suggesting a stable interaction. With glucose-6-phosphate 1-dehydrogenase, ricinoleic acid showed a moderate binding affinity at the substrate-binding site. researchgate.net These computational findings suggest that ricinoleic acid has the potential to interact with and possibly modulate the activity of these enzymes. researchgate.netresearchgate.net
| Target Enzyme | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |
| Succinate Dehydrogenase (SDH) | FAD Binding Site | -6.216 | Arg433, Ala436, Ala236 |
| Glucose-6-Phosphate 1-Dehydrogenase (G6PD) | Substrate Binding Site | -3.758 | Not specified |
In Vitro Antimicrobial Properties of Ricinoleic Acid and Derivatives
Ricinoleic acid and its chemically modified derivatives have demonstrated notable antimicrobial activity in various in vitro studies. ui.ac.idnih.gov The unique structure of ricinoleic acid, with its hydroxyl group and double bond, allows for the synthesis of numerous derivatives, including esters and glycosides, which often exhibit enhanced antimicrobial efficacy compared to the parent compound. ui.ac.idaip.org
Studies have shown that oxidized ricinoleic acid esters possess positive antimicrobial activity against bacteria commonly found on the skin, such as Propionibacterium acnes and Staphylococcus epidermidis. ui.ac.idscitepress.orgaip.org Specifically, oxidized ricinoleic-lauric ester and oxidized ricinoleic acid-decanoic acid esters were found to be effective. ui.ac.idscitepress.org Furthermore, ricinoleic acid polymers have shown efficacy against a range of microbes, including E. coli, P. aeruginosa, C. albicans, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Glycoside derivatives of ricinoleic acid have also been synthesized and tested, revealing broad-spectrum activity against Gram-positive bacteria, including various strains of Staphylococcus aureus and Bacillus subtilis. rsc.orgresearchgate.net The mechanism of action for these derivatives is believed to involve increasing the permeability of the bacterial cell membrane, which ultimately leads to cell death. rsc.orgresearchgate.net
| Compound/Derivative | Target Microorganism | In Vitro Finding |
| Oxidized Ricinoleic-Lauric Ester | Staphylococcus epidermidis | High antimicrobial activity |
| Oxidized Ricinoleic Acid-Decanoic Acid Ester | Propionibacterium acnes, S. epidermidis | Highest inhibition zone against both bacteria |
| Ricinoleic Acid Polymer (RAP) | E. coli | MIC of 1.25 mg/mL |
| Ricinoleic Acid Polymer (RAP) | C. albicans | MIC of 0.62 mg/mL |
| Ricinoleic Acid Polymer (RAP) | MRSA | MIC of 10 mg/mL |
| Mannopyranosyl Derivative (Glycoside) | Staphylococcus aureus (resistant strains) | Proven effective |
| Arabinofuranosyl Derivative (Glycoside) | Bacillus subtilis, Micrococcus luteus | Proven effective |
Q & A
Basic Research Questions
Q. How should researchers design experiments to optimize castor oil extraction yields across seed varieties?
- Methodological Answer : Use Response Surface Methodology (RSM) with a Central Composite Design (CCD) to model interactions between variables like reaction time and temperature. For small-seeded castor, optimal conditions were 8.68 hours at 94.14°C (yield: 55.76%, R² = 0.953) . For large seeds, a similar CCD approach identified temperature-time interactions, with adequacy precision ratios (>4) confirming model reliability . Include triplicate runs and axial/factorial points to reduce experimental error .
Q. What basic chemical properties of this compound influence its suitability for industrial applications?
- Methodological Answer : Analyze fatty acid profiles (e.g., ricinoleic acid ~87–90%) via gas chromatography. High ricinoleic acid content enhances viscosity and lubricity, critical for bio-lubricants. Tribological testing (e.g., Coefficient of Friction <0.02 for castor-neem blends) quantifies wear reduction (70.17% at low loads) . For polymer applications, measure hydroxyl value (~160 mg KOH/g) to guide polyurethane synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported oil yields between castor seed varieties?
- Methodological Answer : Conduct ANOVA and residual analysis to identify variability sources. For example:
- Seed size: Small seeds yield ~55.76% oil , vs. 45–50% for large seeds under similar conditions .
- Environmental factors: Sowing dates (e.g., July vs. August) alter oil content by 2–5% in sub-tropical climates .
- Statistical rigor: Compare adjusted R² (e.g., 91.95% ) and p-values (<0.05) to validate models .
Q. What statistical models best predict this compound yield under varying process conditions?
- Methodological Answer : Develop second-order polynomial equations via RSM. Example:
- Y = 49.35 + 1.24x₁ + 0.87x₂ – 0.56x₁x₂ – 1.12x₁² – 0.94x₂² (small seeds) .
- Use Design-Expert or similar software to generate 3D response surfaces and contour plots. Validate with lack-of-fit tests (p > 0.05 indicates non-significant error) .
Q. How can this compound’s tribological properties be enhanced for industrial use?
- Methodological Answer : Blend with non-edible oils (e.g., neem) to reduce friction (21.64% improvement) and wear (70.17% reduction). Use pin-on-disc tribometers under controlled loads (e.g., 10–40 N) and ASTM standards for reproducibility .
Q. What synthesis protocols are effective for this compound-based semi-IPN polymers?
- Methodological Answer :
- Step 1 : Synthesize polyurethane (PU) networks using this compound and toluene diisocyanate (NCO/OH ratio: 1.2–1.6) at 50°C .
- Step 2 : Incorporate PMMA via free-radical polymerization (70°C, 1 hr) with benzoyl peroxide initiator.
- Characterization : Use FT-IR, DSC, and DMA to assess crosslinking. Swelling tests in n-hexane quantify network stability (ASTM D471) .
Q. How do environmental factors affect this compound quality in field studies?
- Methodological Answer : Implement randomized complete block designs with split plots. For example:
- Test 4 sowing dates and 4 cultivars in Pakistan’s Pothwar region.
- Oil content peaked at 49.36% for DS-30 cultivar sown on July 15 .
- Use Soxhlet extraction and GC-MS to correlate agronomic conditions with fatty acid profiles.
Data Analysis & Contradiction Management
- Key Pitfalls : Discrepancies in oil yields often stem from unaccounted variables (e.g., seed moisture, press type). For mechanical extraction, nozzle size (6–8 mm) and temperature (70–90°C) significantly impact yield .
- Recommendation : Standardize protocols (e.g., AOCS methods) and report confidence intervals for all parameters. Cross-validate models with independent datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
